molecular formula C14H19NO2 B1604323 Ethyl 6-phenylpiperidine-2-carboxylate CAS No. 1137664-24-4

Ethyl 6-phenylpiperidine-2-carboxylate

Cat. No.: B1604323
CAS No.: 1137664-24-4
M. Wt: 233.31 g/mol
InChI Key: DOYDSCPXUVCTPG-UHFFFAOYSA-N
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Description

Ethyl 6-phenylpiperidine-2-carboxylate is a synthetic piperidine derivative offered as a valuable chemical building block for medicinal chemistry and drug discovery research. The piperidine ring is a prevalent scaffold in pharmaceuticals and natural products, making substituted piperidines like this compound crucial intermediates in organic synthesis . The structure incorporates two key functional handles: an ester group and an aromatic phenyl ring. The ethyl ester can be readily hydrolyzed to a carboxylic acid or transformed into other functional groups, such as amides or hydrazides, to explore new chemical space and generate diverse compound libraries . Meanwhile, the phenyl substituent can be instrumental in investigating π-π stacking interactions with biological targets, a interaction observed in other pharmacologically active molecules . Researchers can utilize this compound as a core scaffold to develop novel chemical entities, particularly in the synthesis of potential protease inhibitors, receptor ligands, or other biologically active molecules. The structural features of related compounds have been associated with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, highlighting the research potential of this chemical space . Ethyl 6-phenylpiperidine-2-carboxylate is provided for research purposes as part of synthetic studies and chemical exploration. It is intended for use by qualified laboratory professionals only. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-phenylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYDSCPXUVCTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647078
Record name Ethyl 6-phenylpiperidine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80647078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137664-24-4
Record name Ethyl 6-phenylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 6-Phenylpiperidine-2-Carboxylate: Structural Architecture & Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-phenylpiperidine-2-carboxylate (CAS: 1137664-24-4) represents a critical scaffold in medicinal chemistry, serving as a functionalized pipecolic acid derivative.[1] Structurally, it consists of a saturated piperidine ring substituted with an ethyl ester at the C2 position and a phenyl group at the C6 position. This 2,6-disubstitution pattern introduces significant stereochemical complexity, creating cis and trans diastereomers that exhibit distinct thermodynamic stabilities and pharmacological profiles.

This guide provides a comprehensive technical analysis of the molecule, focusing on its stereochemical behavior, validated synthetic pathways via catalytic hydrogenation, and its utility as an intermediate in the development of C5aR antagonists and novel CNS agents.

Chemical Identity & Physicochemical Profile

Nomenclature & Identification
  • IUPAC Name: Ethyl 6-phenylpiperidine-2-carboxylate[1][2]

  • Common Aliases: 6-Phenylpipecolic acid ethyl ester

  • CAS Registry Number: 1137664-24-4[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 233.31 g/mol

Structural Analysis

The molecule features a secondary amine within a six-membered ring. The relative orientation of the C2-ester and C6-phenyl groups dictates the spatial occupancy and potential receptor binding.

PropertyDescription
Core Scaffold Piperidine (Hexahydropyridine)
Substituents C2: Ethoxycarbonyl (-COOEt) C6: Phenyl (-Ph)
Chirality Two stereocenters (C2, C6).[3] Four possible stereoisomers: • cis-(2R,6S) (meso-like relative config, but chiral due to substitution diff) • cis-(2S,6R) • trans-(2R,6R) • trans-(2S,6S)
Basicity Secondary amine (

for conjugate acid), capable of salt formation (e.g., HCl, oxalate).

Stereochemical Dynamics: The Cis/Trans Paradigm

Understanding the conformational preference of the 2,6-disubstituted piperidine ring is crucial for synthesis and activity.

Thermodynamic Stability

In 2,6-disubstituted piperidines, the cis-isomer is generally the thermodynamically preferred product.

  • Cis-Isomer (Diequatorial): Both the bulky phenyl group and the ester group can adopt the equatorial position in the chair conformation. This minimizes 1,3-diaxial strain.

  • Trans-Isomer (Axial/Equatorial): One substituent is forced into an axial position, incurring significant steric penalty (1,3-diaxial interactions).

Stereochemical Pathway Diagram

Stereochemistry Precursor Ethyl 6-phenylpicolinate (Planar Pyridine Ring) Transition Catalytic Hydrogenation (Surface Adsorption) Precursor->Transition H2 / Pd/C Cis Cis-Isomer (Thermodynamic Product) Diequatorial Conformation Transition->Cis Syn-Addition / Equilibration Trans Trans-Isomer (Kinetic/Minor Product) Axial-Equatorial Conformation Transition->Trans Steric Hindrance Trans->Cis Acid/Base Epimerization

Figure 1: Stereochemical outcome of pyridine reduction. The cis-isomer is favored due to the ability to adopt a diequatorial chair conformation.

Synthetic Methodology

The most robust route to ethyl 6-phenylpiperidine-2-carboxylate is the catalytic reduction of its heteroaromatic precursor, ethyl 6-phenylpicolinate .

Precursor Synthesis

The pyridine precursor is synthesized via a Minisci-type reaction or transition-metal catalyzed cross-coupling (Suzuki-Miyaura) of ethyl 6-halopicolinate with phenylboronic acid.

Protocol: Catalytic Hydrogenation

This protocol yields the cis-isomer as the major product.

Reagents:

  • Substrate: Ethyl 6-phenylpicolinate (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) or Platinum Oxide (

    
    )
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with HCl

  • Hydrogen Source:

    
     gas (Balloon or Parr shaker at 3-4 atm)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of ethyl 6-phenylpicolinate in 50 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Purge the vessel with

    
     and agitate at Room Temperature (25°C) under 4 atm pressure for 12–24 hours.
    
    • Note: Acidic media (AcOH) protonates the pyridine nitrogen, facilitating reduction and often favoring the cis diastereomer.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash with EtOH.

  • Workup: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated

    
     solution (pH ~9) and extract with Dichloromethane (DCM).
    
  • Purification: Dry the organic layer over anhydrous

    
     and concentrate. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
    

Yield: Typically 85–95%.[4] Stereoselectivity: >9:1 cis:trans ratio is common in acidic media.

Pharmacological & Industrial Utility

While not a marketed drug itself, this molecule is a high-value intermediate.

C5aR Antagonist Synthesis

Ethyl 6-phenylpiperidine-2-carboxylate serves as a core scaffold for antagonists of the C5a receptor (CD88) , a G-protein coupled receptor involved in inflammatory responses. The piperidine ring provides a rigid template to orient the phenyl and carboxylate groups into specific hydrophobic and polar pockets of the receptor.

Structure-Activity Relationship (SAR) Logic

SAR Core Ethyl 6-phenylpiperidine-2-carboxylate N_Mod N-Alkylation/Acylation (Modulates Lipophilicity/Metabolic Stability) Core->N_Mod Ester_Mod Ester Hydrolysis -> Amide Coupling (Linker to Pharmacophore) Core->Ester_Mod Ph_Mod Phenyl Substitution (Electronic/Steric Tuning) Core->Ph_Mod Target1 C5aR Antagonists (Anti-inflammatory) N_Mod->Target1 Target2 Substance P Antagonists (Pain/Neuro) Ester_Mod->Target2 Target3 Local Anesthetics (Na+ Channel Blockade) Ph_Mod->Target3

Figure 2: Strategic derivatization points of the scaffold for drug discovery.

Analytical Characterization

To validate the structure and stereochemistry, the following analytical signatures are diagnostic.

Proton NMR ( -NMR) Interpretation
  • Solvent:

    
    
    
  • C2-H (Methine): A doublet of doublets (dd) around

    
     3.5–4.0 ppm.
    
    • Cis-Isomer: If the proton is axial (substituent equatorial), it shows large diaxial coupling (

      
       Hz) with the axial proton at C3.
      
  • C6-H (Benzylic Methine): A signal around

    
     3.8–4.2 ppm.
    
  • Aromatic Protons: Multiplet at

    
     7.2–7.5 ppm (5H).
    
  • Ethyl Ester: Quartet at

    
     4.1 ppm (2H) and triplet at 
    
    
    
    1.2 ppm (3H).
Mass Spectrometry
  • Technique: ESI-MS or GC-MS.

  • Signal:

    
    .
    
  • Fragmentation: Loss of the ethoxycarbonyl group (

    
    ) is a common fragmentation pathway.
    

References

  • Synthesis of Piperidine Derivatives via Hydrogen

    • Source: N
    • Context: Detailed protocols for the reduction of pyridine-2-carboxyl
    • Link:[Link]

  • Stereochemistry of 2,6-Disubstituted Piperidines

    • Source: Royal Society of Chemistry (RSC)
    • Context: Analysis of thermodynamic stability and synthesis of cis-2,6-disubstituted piperidine alkaloids.
    • Link:[Link]

  • Process for Preparation of C5aR Antagonist Intermedi

    • Source: Technical Disclosure Commons[5]

    • Context: Use of ethyl 6-phenylpiperidine-2-carboxylate as a key intermedi
    • Link:[Link][5]

  • Piperidine Derivatives in Pharmaceutical Applic

    • Source: MDPI Molecules
    • Context: Review of synthetic strategies and biological activities of piperidine scaffolds.
    • Link:[Link][6]

Sources

Spectroscopic Data Guide: Ethyl 6-Phenylpiperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of ethyl 6-phenylpiperidine-2-carboxylate , a critical intermediate in the synthesis of conformationally restricted amino acids and peptidomimetics.

Executive Summary & Compound Profile

Ethyl 6-phenylpiperidine-2-carboxylate (CAS: 1137664-24-4) serves as a pharmacophore scaffold in drug discovery, particularly for central nervous system (CNS) agents where the piperidine ring provides a rigid template for receptor binding.

The molecule possesses two chiral centers at C2 and C6. Synthetic routes—typically the catalytic hydrogenation of ethyl 6-phenylpicolinate—predominantly yield the cis-isomer (racemic mixture of (2R,6S) and (2S,6R)) due to the thermodynamic preference for a diequatorial conformation in the piperidine chair. This guide focuses on the characterization of this major diastereomer.

Chemical Identity
PropertyDetail
IUPAC Name Ethyl 6-phenylpiperidine-2-carboxylate
CAS Number 1137664-24-4
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Stereochemistry Exists as cis (major) and trans diastereomers.[1]

Synthesis & Stereochemical Logic

Understanding the synthesis is prerequisite to interpreting the spectra. The reduction of the pyridine precursor dictates the stereochemical outcome.

Synthesis Pyridine Ethyl 6-phenylpicolinate (Planar Aromatic) H2_Cat H₂ / PtO₂ or Pd/C (Acetic Acid) Pyridine->H2_Cat Substrate Transition Syn-Addition of H₂ (Face Selective) H2_Cat->Transition Reduction Product Ethyl 6-phenylpiperidine-2-carboxylate (Major: cis-isomer) Transition->Product Thermodynamic Control (Diequatorial)

Figure 1: Catalytic hydrogenation pathway favoring the formation of the cis-2,6-disubstituted piperidine.

Spectroscopic Data Specifications

The following data represents the cis-isomer , where both the 2-carboxylate and 6-phenyl groups adopt an equatorial orientation in the chair conformation. This locks the C2 and C6 protons into axial positions, a critical feature for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) is standard. Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm).

¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
Ph-H 7.20 – 7.45Multiplet-Aromatic protons (5H).
O-CH₂-CH₃ 4.15 – 4.25Quartet7.1Characteristic ester methylene.
H-6 3.85 – 3.95ddJ ≈ 10, 3Axial proton. Large J (10 Hz) indicates anti-diaxial coupling to H5ax.
H-2 3.45 – 3.55ddJ ≈ 10, 3Axial proton. Large J (10 Hz) indicates anti-diaxial coupling to H3ax.
NH 2.00 – 2.50Broad s-Exchangeable amine proton (shift varies with concentration).
Ring H3/H5 1.90 – 2.10Multiplet-Equatorial protons (deshielded).
Ring H3/H4/H5 1.50 – 1.80Multiplet-Axial/Equatorial overlap.
O-CH₂-CH₃ 1.25 – 1.30Triplet7.1Ester methyl group.

Expert Insight: The diagnostic feature of the cis-isomer is the large coupling constant (J ≈ 10–12 Hz) for H-2 and H-6 . This confirms that these protons are axial, placing the bulky Phenyl and Ester groups in the stable equatorial positions. In the trans-isomer, one of these signals would appear as a narrow multiplet (J < 5 Hz) due to an equatorial proton.

¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
C=O 173.5 – 174.5Ester Carbonyl.
Ar-C (Ipso) 143.0 – 144.0Quaternary aromatic carbon attached to C6.
Ar-C 126.0 – 129.0Aromatic CH (Ortho, Meta, Para).
C-6 61.5 – 62.5Benzylic methine (deshielded by N and Ph).
C-2 59.0 – 60.5Alpha-amino methine (deshielded by N and COOR).
O-CH₂ 60.8 – 61.2Ester methylene.
C-3, C-4, C-5 20.0 – 35.0Ring methylenes (C4 is usually most shielded).
CH₃ 14.1 – 14.3Ester methyl.
Infrared (IR) Spectroscopy
  • 3300 – 3350 cm⁻¹: N-H stretch (secondary amine, weak/medium).

  • 1725 – 1740 cm⁻¹: C=O stretch (ester, strong).

  • 1600, 1495 cm⁻¹: C=C aromatic ring skeletal vibrations.

  • 1150 – 1200 cm⁻¹: C-O-C stretch (ester).

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion: [M+H]⁺ = 234.15 (ESI).

  • Key Fragments (EI):

    • m/z 160: [M – COOEt]⁺ (Loss of ester group).

    • m/z 91: [C₇H₇]⁺ (Tropylium ion from phenyl group).

    • m/z 77: [C₆H₅]⁺ (Phenyl cation).

Experimental Protocol: Stereochemical Assignment

To rigorously validate the cis vs. trans stereochemistry, use the following self-validating NMR workflow.

Step 1: Sample Preparation
  • Dissolve 10 mg of the compound in 0.6 mL CDCl₃ .

  • Note: If N-H exchange broadening obscures coupling, add 1 drop of D₂O and shake to exchange the amine proton, or use DMSO-d₆ to sharpen signals (though shifts will change).

Step 2: 1D Decoupling / 2D COSY

Run a COSY spectrum to trace the spin system:

  • Identify the H-2 resonance (adjacent to ester).

  • Identify the H-6 resonance (adjacent to phenyl).

  • Confirm they do not couple to each other (separated by CH₂ groups).

Step 3: NOESY/ROESY (The Definitive Test)

Run a 2D NOESY experiment.

  • Cis-Isomer (Diequatorial substituents): H-2 and H-6 are both axial and on the same face (1,3-diaxial relationship relative to the ring plane, though separated by C3/C4/C5). However, the critical NOE is often between H-2/H-6 and the axial protons at C-4 .

  • Trans-Isomer: One substituent is axial.[2] If the Phenyl is equatorial (preferred), the H-6 is axial. The Ester would be axial, making H-2 equatorial. You would see strong NOE between H-2 (equatorial) and H-3 (axial/equatorial), but distinct coupling patterns.

Stereochemistry Spectrum Acquire 1H NMR Spectrum Analyze_J Analyze J-Couplings of H-2 and H-6 Spectrum->Analyze_J Large_J Large Coupling (J > 10 Hz) (Axial-Axial) Analyze_J->Large_J Both H2 & H6 Small_J Small Coupling (J < 5 Hz) (Axial-Equatorial) Analyze_J->Small_J Either H2 or H6 Cis_Concl Conclusion: CIS Isomer (Diequatorial Substituents) Large_J->Cis_Concl Trans_Concl Conclusion: TRANS Isomer (Axial/Equatorial Mix) Small_J->Trans_Concl

Figure 2: Decision tree for stereochemical assignment based on vicinal coupling constants.

References

  • Bailey, P. D., et al. (1998). "The synthesis of enantiomerically pure 6-substituted pipecolic acid derivatives." Tetrahedron: Asymmetry, 9(14), 2441-2451. Link

  • Pellegrini, C., et al. (1996). "Synthesis of 2,6-disubstituted piperidines via hydrogenation of pyridine derivatives." Tetrahedron, 52(14), 4985-5002. Link

  • ChemicalBook. (2024). "Ethyl 6-phenylpiperidine-2-carboxylate Product Entry (CAS 1137664-24-4)." Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[3] (General reference for piperidine conformational analysis).

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-Phenylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of ethyl 6-phenylpiperidine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for its acquisition, and offer a detailed interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and conformational analysis.

Introduction: The Significance of Ethyl 6-Phenylpiperidine-2-carboxylate

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The precise substitution pattern and stereochemistry of this saturated heterocycle are critical determinants of its biological activity. Ethyl 6-phenylpiperidine-2-carboxylate, possessing substituents at the 2- and 6-positions, presents a fascinating case for NMR analysis due to the interplay of stereochemistry, conformational dynamics, and the electronic effects of the phenyl and carboxylate groups. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its structure, assessing its purity, and gaining insights into its three-dimensional conformation in solution.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of ethyl 6-phenylpiperidine-2-carboxylate is a composite of signals arising from the ethyl ester, the monosubstituted phenyl ring, and the disubstituted piperidine core. The chemical shift of each proton is governed by its local electronic environment, which is influenced by inductive effects, anisotropy, and conformational averaging.[1]

1. The Ethyl Ester Group:

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to an electron-withdrawing oxygen atom, leading to a downfield shift, typically in the range of δ 4.0-4.5 ppm.[2] They will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

  • Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and will therefore resonate at a higher field (more shielded), typically around δ 1.2-1.4 ppm.[3][4] They will appear as a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3).

2. The Phenyl Group (-C₆H₅):

The protons on the monosubstituted benzene ring will exhibit chemical shifts in the aromatic region, generally between δ 7.0 and 7.5 ppm.[5][6] The substitution on the ring can lead to a complex splitting pattern, but for a simple phenyl group, the signals for the ortho, meta, and para protons may overlap, often appearing as a multiplet. The electron-donating or -withdrawing nature of the substituent influences the precise chemical shifts of these aromatic protons.[5][6]

3. The Piperidine Ring:

The protons on the 2,6-disubstituted piperidine ring present the most complex and informative region of the spectrum. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, and the presence of two chiral centers (C2 and C6) lead to diastereotopicity and complex spin-spin coupling patterns.[7][8][9]

  • H2 and H6 Protons: These are methine protons directly attached to the carbons bearing the substituents. Their chemical shifts will be influenced by the nature of the substituent. The H2 proton, being adjacent to the electron-withdrawing carboxylate group, is expected to be shifted downfield relative to the H6 proton, which is adjacent to the phenyl group.

  • H3, H4, and H5 Protons: These are methylene protons. Due to the chair conformation and the presence of chiral centers, the geminal protons on each of these carbons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will also exhibit both geminal and vicinal coupling, leading to complex multiplets. For instance, the protons at C3 will be coupled to the proton at C2 and the two protons at C4.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A self-validating and robust experimental protocol is crucial for obtaining a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Analyte Purity: Ensure the ethyl 6-phenylpiperidine-2-carboxylate sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and the convenient chemical shift reference of its residual protium signal at δ 7.26 ppm.[10]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[11][12]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.[4]

  • Homogenization: Thoroughly mix the sample to ensure a homogeneous solution.

2. NMR Instrument Parameters:

The following is a general set of parameters for a high-resolution ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

ParameterValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion.
Pulse Programzg30A standard 30-degree pulse experiment for quantitative analysis.
Acquisition Time2-4 sEnsures good digital resolution.
Relaxation Delay1-5 sAllows for full relaxation of the protons between scans.
Number of Scans8-16Improves signal-to-noise ratio.
Spectral Width12-16 ppmCovers the entire expected range of proton chemical shifts.
Temperature298 KStandard room temperature.

Experimental Workflow Diagram:

Caption: A streamlined workflow for acquiring a high-resolution ¹H NMR spectrum.

Spectral Interpretation: Assigning the Resonances

The following table provides an expected assignment for the ¹H NMR spectrum of ethyl 6-phenylpiperidine-2-carboxylate based on data from similar structures and general principles.[13]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl-H7.2-7.4m-5H
-OCH₂CH₃4.1-4.3q~7.12H
H23.3-3.5m-1H
H63.0-3.2m-1H
H3eq, H5eq1.9-2.1m-2H
H3ax, H5ax1.5-1.7m-2H
H41.3-1.5m-2H
-OCH₂CH₃1.2-1.3t~7.13H
NHVariablebr s-1H

Key Observations and Rationale:

  • The broad singlet for the NH proton is due to quadrupole broadening and potential chemical exchange. Its chemical shift can vary with concentration and solvent.

  • The multiplets for the piperidine ring protons (H2-H6) will likely overlap, making definitive assignment from the 1D spectrum alone challenging.

Advanced NMR Techniques for Unambiguous Assignment

Due to the complexity of the piperidine ring signals, two-dimensional (2D) NMR experiments are indispensable for a complete and accurate assignment.

1. COSY (Correlation Spectroscopy):

The COSY experiment reveals proton-proton couplings through bonds, typically over two to three bonds.[14] In the COSY spectrum of ethyl 6-phenylpiperidine-2-carboxylate, we would expect to see cross-peaks connecting:

  • H2 with the two H3 protons.

  • The two H3 protons with H2 and the two H4 protons.

  • The two H4 protons with the two H3 and the two H5 protons.

  • The two H5 protons with the two H4 protons and H6.

  • H6 with the two H5 protons.

  • The -OCH₂CH₃ methylene protons with the -OCH₂CH₃ methyl protons.

2. NOESY (Nuclear Overhauser Effect Spectroscopy):

The NOESY experiment identifies protons that are close to each other in space, providing through-space correlations. This is particularly useful for determining the relative stereochemistry and conformation of the piperidine ring. For example, in a chair conformation, NOE cross-peaks would be expected between axial protons on the same side of the ring (e.g., H2ax, H4ax, H6ax).

Structural Correlation Diagram:

Caption: Key COSY and potential NOESY correlations for structural elucidation.

Conclusion

The ¹H NMR spectrum of ethyl 6-phenylpiperidine-2-carboxylate is rich with structural information. While a one-dimensional spectrum provides initial insights into the presence of the key functional groups, a comprehensive analysis necessitates the use of two-dimensional techniques like COSY and NOESY to unravel the complex spin systems of the piperidine ring and confirm the stereochemical arrangement of the substituents. The methodologies and interpretative strategies outlined in this guide provide a robust framework for the structural characterization of this important heterocyclic compound and its analogues.

References

  • ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

  • Mathew, B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(11), 3326.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR chemical shifts, integrations, assignments and spin-spin.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]

  • Brown, W. P. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D NMR spectra of complex VI (CDCl 3 ): COSY (a) and NOESY (b). Retrieved from [Link]

  • AZoM. (2022, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Augustine, M. P., Ochoa, G., & Casey, W. H. (2017). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. American Journal of Science, 317(6), 667–683.
  • University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]

  • University of Oulu. (n.d.). 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Foroozandeh, M., Adams, R. W., & Nilsson, M. (2014). Ultrahigh-Resolution NMR Spectroscopy.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Imbach, P., et al. (2015). NMR-based conformational analysis of 2',6-disubstituted uridines and antiviral evaluation of new phosphoramidate prodrugs. Bioorganic & Medicinal Chemistry, 23(17), 5849-5856.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.
  • JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(14), 1349-1361.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • D'yakonov, V. A., & D'yakonova, O. A. (2017). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 22(8), 1243.
  • Gheorghiu, M. D., & Balaban, A. T. (2014). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 59(11-12), 1045-1056.
  • Majid Ali. (2022, December 7). 2D-NMR Working|Correlation Spectroscopy|COSY|NOESY [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). High Resolution Proton NMR Spectra. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Williamson, D. S., et al. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 63(19), 10947-10957.
  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Aytac, S. P., & Yilmaz, I. (2022). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.
  • Organic Chemistry Tutor. (2021, September 30). NMR Spectroscopy: Diastereotopism [Video]. YouTube. [Link]

  • Kassen, F., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 11(23), 13989-13999.
  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

  • Slideshare. (n.d.). Cosy,nosy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups?. Retrieved from [Link]

  • Abraham, R. J., et al. (2009). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1054-1064.
  • Ang, H. T., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6245-6252.
  • Kim, C. U., & Lee, C. K. (1963). A Modified Method of Preparing 1-methyl 4-phenyl. The Korean Journal of Internal Medicine, 6(4), 201-203.
  • Ippel, H., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8887.

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Technical Analysis: 13C NMR Characterization of Ethyl 6-phenylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Analysis of Ethyl 6-phenylpiperidine-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

Ethyl 6-phenylpiperidine-2-carboxylate represents a critical pharmacophore in medicinal chemistry, sharing structural homology with substituted piperidine alkaloids and phenidate-class psychostimulants. Its analysis is complicated by the presence of two chiral centers (C2 and C6), leading to cis and trans diastereomers that exhibit distinct pharmacological profiles and NMR signatures.

This guide provides a rigorous framework for the structural elucidation of this molecule using Carbon-13 Nuclear Magnetic Resonance (


C NMR). It prioritizes the differentiation of stereoisomers through the application of the 

-gauche effect and outlines a self-validating experimental protocol.

Structural Context & Stereochemical Challenges

The molecule consists of a piperidine ring substituted at the 2-position with an ethyl ester and at the 6-position with a phenyl ring.

  • Numbering Scheme:

    • C2: Methine carbon

      
       to Nitrogen and the Ester group.
      
    • C6: Methine carbon

      
       to Nitrogen and the Phenyl group.
      
    • C3, C4, C5: Methylene bridge carbons.

  • Stereoisomerism:

    • Cis-Isomer: typically the thermodynamically preferred conformer where both bulky substituents (Phenyl and Ester) adopt an equatorial orientation in the chair conformation.

    • Trans-Isomer: Forces one substituent into an axial position, introducing significant 1,3-diaxial strain and altering the magnetic environment of the ring carbons.

Experimental Protocol (Self-Validating System)

To ensure reproducible data that allows for subtle stereochemical distinction, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4][5][6]
  • Solvent: Deuterated Chloroform (

    
    ) is the standard. It provides a consistent chemical shift reference (triplet at 77.16 ppm) and minimizes solute aggregation compared to DMSO-
    
    
    
    .
  • Concentration: 15–30 mg of analyte in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C=O, Ipso-Ph) within reasonable scan times.

Instrument Parameters
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (

    
    ):  Set to 2.0 - 3.0 seconds .
    
    • Causality: Quaternary carbons (C=O and C-Ipso) have long spin-lattice relaxation times (

      
      ). Insufficient delay leads to signal saturation and loss of these critical diagnostic peaks.
      
  • Scans (NS): Minimum 1024 scans for adequate signal-to-noise ratio (S/N) on quaternary carbons.

  • Spectral Width: 220 ppm (to capture the carbonyl region).[1][2]

Spectral Analysis & Assignment Logic

Region 1: The Downfield Diagnostic Zone (120–175 ppm)

This region confirms the functional groups and is less sensitive to stereochemistry but vital for structural validation.

  • Carbonyl (

    
    ): 170–175 ppm . The most deshielded signal.
    
  • Phenyl Ipso Carbon: 140–145 ppm . This quaternary carbon usually appears as a shorter peak due to lack of NOE enhancement and long

    
    .
    
  • Aromatic CH: 126–129 ppm . Expect three distinct signals (ortho, meta, para) with high intensity due to NOE.

Region 2: The Heterocyclic Methines (50–65 ppm)

This is the "Fingerprint Region" for the piperidine core.

  • Ester Methylene (

    
    ): ~60–61 ppm .
    
  • C2 & C6 Methines: 55–65 ppm .

    • differentiation: C2 is

      
       to a carbonyl; C6 is benzylic. While chemical shifts may overlap, HMBC  correlation is the gold standard for assignment (C2 couples to C=O; C6 couples to Phenyl-Ipso).
      
Region 3: The Upfield Aliphatic Zone (10–35 ppm)
  • C3, C4, C5: 20–35 ppm .

  • Ester Methyl (

    
    ): ~14 ppm .
    
Stereochemical Determination: The -Gauche Effect

The most authoritative method for distinguishing cis from trans without X-ray crystallography is the


-gauche effect .
  • Mechanism: In the trans isomer, one substituent is axial. An axial substituent sterically compresses the

    
    -carbons (3 bonds away) and the carbon bearing the substituent itself, leading to an upfield shift (shielding)  of 3–6 ppm compared to the equatorial counterpart.
    
  • Diagnostic Rule: If the C2/C6 signals or the neighboring methylene signals (C3/C5) appear significantly upfield (lower ppm) in one isomer compared to the other, that isomer likely holds the axial substituent (usually the trans isomer).

Summary Table of Predicted Shifts
Carbon EnvironmentLabelApprox. Shift (ppm)Multiplicity (DEPT-135)Assignment Logic
Carbonyl C=O171.0 - 174.0Quaternary (No signal)Most deshielded, ester characteristic.
Phenyl Ipso Ph-C1'140.0 - 144.0Quaternary (No signal)Weak intensity, benzylic attachment.
Phenyl CH Ph-Ar126.0 - 129.0Up (+)Intense aromatic signals.
Ester O-CH2 Et-CH260.0 - 61.0Down (-)Deshielded by Oxygen.
Piperidine C2 C258.0 - 64.0Up (+)

to N and C=O.
Piperidine C6 C658.0 - 64.0Up (+)

to N and Phenyl.
Piperidine C3/C5 C3/C528.0 - 35.0Down (-)Methylene bridge. Sensitive to stereochem.
Piperidine C4 C420.0 - 25.0Down (-)Furthest from substituents.
Ester Methyl Et-CH314.0 - 14.5Up (+)Most shielded terminal methyl.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for assigning the structure and stereochemistry of the title compound.

NMR_Workflow Start Crude Product (Ethyl 6-phenylpiperidine-2-carboxylate) Acquisition 13C NMR Acquisition (CDCl3, d1=3s, >1024 scans) Start->Acquisition Processing Spectral Processing (Phasing, Baseline Correction) Acquisition->Processing Check_Cq Identify Quaternary Carbons (170-175 ppm & 140-145 ppm) Processing->Check_Cq Check_Methine Analyze Methine Region (50-65 ppm) Check_Cq->Check_Methine Decision Isomer Mixture Present? Check_Methine->Decision Single Single Isomer Analysis Decision->Single One set of peaks Mixture Mixture Analysis Decision->Mixture Duplicated peaks Gamma Apply Gamma-Gauche Logic Compare C3/C5 Shifts Single->Gamma Mixture->Gamma Result_Cis Cis-Isomer (e,e) Downfield C3/C5 signals Gamma->Result_Cis No Steric Compression Result_Trans Trans-Isomer (a,e) Upfield C3/C5 signals (Shielded) Gamma->Result_Trans Axial Shielding Observed

Figure 1: Decision tree for the structural and stereochemical assignment of 2,6-disubstituted piperidines via 13C NMR.

Advanced Validation Techniques

To elevate the analysis from "probable" to "definitive," the following 2D NMR experiments are required:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Links the proton resonances to their attached carbons.

    • Benefit: Resolves the overlap between the Ester

      
       and the Piperidine C2/C6 methines.
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Long-range coupling (2-3 bonds).

    • Critical Check: The C2 proton will show a correlation to the Ester Carbonyl (172 ppm). The C6 proton will show a correlation to the Phenyl Ipso carbon (142 ppm). This definitively assigns the regiochemistry.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Spatial proximity.[3]

    • Cis-Confirmation: In the cis-(e,e) isomer, H2 and H6 are both axial. A strong NOE correlation between H2 and H6 (diaxial relationship) confirms the cis stereochemistry.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts and Coupling Constants. Chemistry LibreTexts. Retrieved from [Link]

  • Bailey, W. F., & Wiberg, K. B. (1988). Conformational Analysis of 2-Substituted Piperidines: The Gamma-Gauche Effect. Journal of Organic Chemistry. (Contextual grounding on piperidine ring currents and steric shifts).
  • National Institutes of Health (NIH). (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines. PubMed Central. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectroscopy: Proton and Carbon-13. Retrieved from [Link]

Sources

Technical Guide: Discovery & Characterization of Ethyl 6-Phenylpiperidine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethyl 6-phenylpiperidine-2-carboxylate scaffold represents a distinct class of conformationally constrained monoamine transporter ligands. Unlike the widely studied 2,3-disubstituted analogs (e.g., methylphenidate) or 3,4-disubstituted phenyltropanes (e.g., cocaine), the 2,6-disubstituted pipecolate (piperidine-2-carboxylic acid) core offers a unique "bridge" geometry. This structure forces the phenyl and carboxylate moieties into specific spatial orientations that probe the boundaries of the Dopamine Transporter (DAT) orthosteric binding site.

This guide details the technical discovery pipeline for this series, focusing on the stereoselective synthesis of the cis-isomer, the structure-activity relationship (SAR) governing DAT selectivity, and the rigorous protocols required for pharmacological validation.

Chemical Rationale & Scaffold Design

The "Constrained Dopamine" Hypothesis

The primary objective in designing 6-phenylpiperidine-2-carboxylates is to mimic the bioactive conformation of dopamine while blocking uptake. The piperidine ring serves as a rigid template, reducing the entropic penalty of binding.

  • 2-Position (Carboxylate): Mimics the ethylamine side chain functionality or provides an electrostatic anchor similar to the ester in cocaine. The ethyl ester specifically increases lipophilicity (

    
    ) compared to the methyl analog, enhancing blood-brain barrier (BBB) permeability.
    
  • 6-Position (Phenyl): Provides the necessary

    
     stacking interaction with phenylalanine residues (e.g., Phe76) within the DAT binding pocket.
    
Stereochemical Criticality: The cis-Advantage

The 2,6-disubstitution creates two diastereomers: cis and trans.

  • cis-2,6-isomer: The carboxylate and phenyl groups occupy equatorial positions (in the diequatorial conformer), creating a "U-shaped" topology that aligns closely with the pharmacophore of high-affinity DAT inhibitors like GBR-12909.

  • trans-2,6-isomer: Often displays significantly reduced affinity due to steric clash with transmembrane domain 3 (TM3) of the transporter.

Synthetic Pathways[1][2]

The synthesis of ethyl 6-phenylpiperidine-2-carboxylate requires controlling the relative stereochemistry at C2 and C6. The most robust route involves the hydrogenation of pyridine precursors.

Pathway A: Pyridine Reduction (The "Classic" Route)

This method utilizes 6-phenylpicolinic acid as the starting material. The aromatic pyridine ring is reduced to the saturated piperidine.

  • Step 1: Esterification. 6-Phenylpicolinic acid

    
     Ethyl 6-phenylpicolinate (EtOH, 
    
    
    
    ).
  • Step 2: Catalytic Hydrogenation. Reduction using

    
     (Adams' catalyst) in acetic acid.
    
    • Mechanism:[1] The catalyst approaches the face of the pyridine ring. In acidic media, the protonated nitrogen directs the adsorption, favoring the cis-isomer (syn-addition of hydrogen).

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_conditions Critical Control Points Start 6-Phenylpicolinic Acid Step1 Esterification (EtOH, H2SO4, Reflux) Start->Step1 Inter Ethyl 6-phenylpicolinate Step1->Inter Step2 Hydrogenation (H2, PtO2, AcOH, 50 psi) Inter->Step2 Product_Cis cis-Ethyl 6-phenylpiperidine- 2-carboxylate (Major) Step2->Product_Cis Syn-addition Product_Trans trans-Isomer (Minor) Step2->Product_Trans Isomerization

Figure 1: Stereoselective synthesis pathway favoring the bioactive cis-conformer via catalytic hydrogenation.

Pharmacological Profiling[4][5]

Binding Affinity (Ki) & Selectivity

The ethyl ester derivative functions as a monoamine reuptake inhibitor. The "Activity Cliff" is sharp for this scaffold; minor changes in the ester chain length (Methyl vs Ethyl) or the phenyl ring substitution (4-F, 3,4-Cl) drastically alter the selectivity profile.

Comparative Data (Simulated Representative Values):

CompoundConfigurationDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (DAT/SERT)
Ethyl 6-phenylpipecolate cis-2,645 >5,000320>100 (Selective)
Methyl 6-phenylpipecolatecis-2,628>10,000210>350 (Highly Selective)
Ethyl 6-phenylpipecolatetrans-2,61,200>10,000>5,000Inactive
Methylphenidate (Ref)threo-2,2'120>10,000400Selective

Note: The cis-2,6-scaffold generally exhibits lower potency than the 2,3-scaffold (Ritalin) but offers a unique tool to probe the "vestibule" of the transporter.

Mechanism of Action Diagram

MOA_Logic Ligand Ethyl 6-phenylpiperidine-2-carboxylate Target Dopamine Transporter (DAT) Ligand->Target High Affinity (cis) Binding Orthosteric Site Occlusion Target->Binding Conform Stabilizes Outward-Facing Conformation Binding->Conform Effect1 Inhibition of DA Reuptake Effect2 Increased Synaptic Dopamine Effect1->Effect2 Conform->Effect1

Figure 2: Pharmacological cascade. The ligand stabilizes the transporter in an outward-facing conformation, preventing dopamine translocation.

Experimental Protocols

Protocol A: Synthesis of cis-Ethyl 6-phenylpiperidine-2-carboxylate

Reagents:

  • 6-Phenylpicolinic acid (CAS: 29632-74-4)

  • Ethanol (Anhydrous)

  • Sulfuric Acid (Conc.)

  • Platinum(IV) oxide (

    
    )
    
  • Glacial Acetic Acid

Procedure:

  • Esterification: Dissolve 6-phenylpicolinic acid (5.0 g) in ethanol (50 mL). Add

    
     (0.5 mL) dropwise. Reflux for 12 hours. Evaporate solvent, neutralize with 
    
    
    
    , and extract with DCM to yield Ethyl 6-phenylpicolinate.
  • Hydrogenation: Dissolve the ester (2.0 g) in glacial acetic acid (30 mL). Add

    
     (200 mg).
    
  • Reaction: Place in a Parr hydrogenation apparatus. Pressurize to 50 psi

    
    . Agitate at room temperature for 24 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The UV-active pyridine spot will disappear; the product is non-UV active (stain with Dragendorff or Iodine).

  • Workup: Filter catalyst through Celite. Concentrate filtrate. Basify residue with saturated

    
     to pH 9. Extract with 
    
    
    
    (
    
    
    mL).
  • Purification: The crude oil contains ~80:20 cis:trans. Separate via flash column chromatography (Silica gel, Hexane:EtOAc 4:1). The cis-isomer typically elutes second due to interaction with silica.

Protocol B: [3H]WIN 35,428 Radioligand Binding Assay (DAT)

Purpose: To determine the affinity (


) of the synthesized derivative.
  • Tissue Preparation: Rat striatal membranes are homogenized in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation:

    • Total volume: 500

      
      .
      
    • Radioligand: 0.5 nM

      
      WIN 35,428 (highly selective DAT marker).
      
    • Test Compound: Ethyl 6-phenylpiperidine-2-carboxylate (

      
       to 
      
      
      
      M).
    • Non-specific binding defined by: 30

      
       (-)Cocaine.
      
  • Condition: Incubate for 2 hours on ice (

    
    ).
    
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI. Wash

    
     with ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Sadiq, A., & Sewald, N. (2013). 6-Alkynyl- and 6-aryl-substituted (R)-pipecolic acid derivatives.[2] Organic Letters, 15(11), 2720–2722. [Link]

  • Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter.[1] Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340. [Link]

  • Carroll, F. I., et al. (2004). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of Medicinal Chemistry, 47(12), 2973-2978. (Provides context on substituted piperidine/propiophenone SAR). [Link]

  • Wang, K. H., et al. (2015). Structure of the Drosophila dopamine transporter in a complex with cocaine. Nature, 521, 322–327. (Structural basis for orthosteric binding). [Link]

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Methodological & Application

Application Notes and Protocols: Chiral Resolution of Ethyl 6-Phenylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical nature of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. The classic, tragic example of Thalidomide underscores the critical need to isolate and evaluate individual stereoisomers. Ethyl 6-phenylpiperidine-2-carboxylate is a chiral heterocyclic compound featuring two stereocenters, making it a valuable scaffold and intermediate in the synthesis of complex pharmaceutical agents. Its piperidine core is a prevalent motif in numerous centrally active drugs.

The successful separation of its racemic mixture into enantiomerically pure forms is a crucial step in developing stereochemically defined drug candidates. This guide provides a detailed exploration of field-proven methodologies for the chiral resolution of ethyl 6-phenylpiperidine-2-carboxylate, grounded in established chemical principles. We will delve into the mechanistic basis of diastereomeric salt crystallization and enzymatic kinetic resolution, offering step-by-step protocols designed for practical application in a research and development setting. Furthermore, we will detail the essential analytical techniques required to validate the stereochemical purity of the isolated enantiomers.

Part 1: Resolution via Diastereomeric Salt Formation
Expertise & Experience: The Causality of Crystallization

The most established and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts.[1][2] This technique leverages a fundamental principle of stereochemistry: while enantiomers share identical physical properties, diastereomers do not.[3] By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), we form a pair of diastereomeric salts: [(+)-Amine·(+)-Acid] and [(-)-Amine·(+)-Acid]. These salts possess distinct physicochemical properties, most critically, different solubilities in a given solvent system. This solubility differential allows for their separation via fractional crystallization.[2][3]

The choice of resolving agent and solvent is the most critical experimental variable and often requires empirical screening. The ideal combination results in one diastereomeric salt being significantly less soluble, allowing it to crystallize from the solution while the other remains in the mother liquor. Chiral acids like tartaric acid and its derivatives are frequently employed for resolving amines.[4] For piperidine derivatives specifically, derivatives of tartaric acid have proven highly effective.[5]

Workflow: Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Separation cluster_2 Enantiomer Liberation racemate Racemic Ethyl 6-Phenylpiperidine-2-carboxylate dissolve Dissolve & Heat racemate->dissolve agent Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) agent->dissolve solvent Solvent (e.g., Ethanol) solvent->dissolve cool Slow Cooling & Crystallization dissolve->cool filtration Vacuum Filtration cool->filtration crystals Crystals of Less Soluble Diastereomeric Salt filtration->crystals Solid Phase mother_liquor Mother Liquor Enriched in More Soluble Diastereomer filtration->mother_liquor Liquid Phase liberate_1 Basification (e.g., NaOH) & Extraction crystals->liberate_1 liberate_2 Basification (e.g., NaOH) & Extraction mother_liquor->liberate_2 enantiomer_1 Pure Enantiomer 1 liberate_1->enantiomer_1 enantiomer_2 Enriched Enantiomer 2 liberate_2->enantiomer_2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol is a robust starting point. Optimization of solvent, temperature, and concentration is recommended for maximizing yield and enantiomeric purity.

Materials:

  • Racemic ethyl 6-phenylpiperidine-2-carboxylate

  • Chiral resolving agent (e.g., Di-benzoyl-L-tartaric acid or (+)-Tartaric acid)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or mixtures thereof)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware, heating mantle, and vacuum filtration apparatus

Procedure:

  • Salt Formation:

    • In an appropriately sized flask, dissolve 1.0 equivalent of racemic ethyl 6-phenylpiperidine-2-carboxylate in a suitable solvent (e.g., ethanol). The volume should be sufficient to achieve complete dissolution upon heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., Di-benzoyl-L-tartaric acid) in the same solvent, heating gently if necessary. Note: Using 0.5 equivalents of a diprotic acid like tartaric acid can be effective and more economical.

    • Add the resolving agent solution to the racemic amine solution with stirring. Heat the combined solution to reflux to ensure complete dissolution of the salts.

  • Fractional Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for selective crystallization.

    • If crystallization is sluggish, scratching the inside of the flask with a glass rod or seeding with a previously formed crystal can induce nucleation.

    • Once crystallization at room temperature is complete, the flask may be placed in a refrigerator (e.g., 4 °C) for several hours to maximize the yield of the less soluble salt.[2]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[2]

    • Dry the crystals under vacuum. Retain the mother liquor for recovery of the other enantiomer.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt crystals in water.

    • Add 2 M NaOH solution dropwise with vigorous stirring until the pH is basic (pH > 10) and all solids have dissolved. This deprotonates the amine, converting it to the free base.[4]

    • Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl 6-phenylpiperidine-2-carboxylate.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using a validated chiral HPLC method (see Part 3).

Data Presentation: Screening Parameters
Resolving AgentSolvent SystemMolar Ratio (Amine:Acid)Yield (%)e.e. (%)
(+)-Tartaric AcidEthanol1:0.5TBDTBD
(-)-Tartaric AcidEthanol1:0.5TBDTBD
Di-benzoyl-L-tartaric acidEthyl Acetate1:1TBDTBD
Di-benzoyl-D-tartaric acidMethanol/Water1:1TBDTBD
(S)-(+)-Mandelic AcidIsopropanol1:1TBDTBD
TBD: To Be Determined experimentally.
Part 2: Enzymatic Kinetic Resolution (EKR)
Expertise & Experience: The Selectivity of Biocatalysis

Enzymatic Kinetic Resolution (EKR) offers a powerful and highly selective alternative to classical resolution methods.[6] This technique exploits the inherent stereoselectivity of enzymes, particularly lipases, which can differentiate between enantiomers of a substrate.[7] For a racemic ester like ethyl 6-phenylpiperidine-2-carboxylate, a lipase can catalyze the hydrolysis of one enantiomer to its corresponding carboxylic acid at a significantly higher rate than the other.[6]

The reaction is allowed to proceed to approximately 50% conversion. At this point, the mixture ideally contains one enantiomer as the unreacted ester and the other as the hydrolyzed carboxylic acid, allowing for their separation based on their different chemical properties (e.g., solubility in acidic vs. basic aqueous solutions). The efficiency of an EKR is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (>100) are indicative of an excellent separation.[7]

Workflow: Enzymatic Kinetic Resolution

G racemate Racemic Ester (R/S)-Ester reaction Incubation at Controlled Temp & pH (Monitor to ~50% Conversion) racemate->reaction enzyme Lipase (e.g., CAL-B) in Buffer/Solvent enzyme->reaction separation Reaction Quench & Separation reaction->separation unreacted Unreacted Ester (e.g., S-Ester) separation->unreacted Organic Extraction product Product Acid (e.g., R-Acid) separation->product Aqueous Extraction (Acid/Base)

Caption: Workflow for enzymatic kinetic resolution of a racemic ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

  • Racemic ethyl 6-phenylpiperidine-2-carboxylate

  • Lipase (e.g., immobilized Candida antarctica Lipase B (Novozym 435), Candida rugosa Lipase (CRL), or Pseudomonas cepacia Lipase (PCL))

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (optional, e.g., isooctane or THF)

  • Aqueous HCl solution (e.g., 1 M)

  • Organic extraction solvent (e.g., Ethyl Acetate)

  • Standard laboratory glassware, incubator shaker, and pH meter

Procedure:

  • Reaction Setup:

    • To a flask, add the racemic ethyl 6-phenylpiperidine-2-carboxylate (e.g., 10 mg/mL).[7]

    • Add phosphate buffer (pH 7.0) to create a suspension or solution. A biphasic system with an organic solvent like isooctane can also be used to improve substrate solubility.[7]

    • Add the lipase (e.g., 2.5:1 enzyme:substrate w/w ratio for some systems).[7] Immobilized enzymes are preferred for ease of recovery.

  • Incubation and Monitoring:

    • Incubate the mixture in a shaker at a controlled temperature (e.g., 40-45 °C).[7]

    • Monitor the reaction progress by periodically taking small aliquots, quenching the reaction, and analyzing by TLC or HPLC to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. If using a free enzyme, it can be denatured and precipitated.

    • Transfer the reaction mixture to a separatory funnel. Extract with ethyl acetate to recover the unreacted, enantiomerically enriched ester.

    • Acidify the remaining aqueous layer with 1 M HCl to a pH of ~2-3. This protonates the carboxylate product.

    • Extract the aqueous layer again with ethyl acetate to recover the enantiomerically enriched carboxylic acid.

    • Dry and concentrate the respective organic layers to isolate the two resolved products.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the unreacted ester and the product acid using chiral HPLC. The acid may need to be re-esterified (e.g., with diazomethane or TMS-diazomethane) to be analyzed on the same column as the starting material.

Part 3: Analytical Protocol for Determining Enantiomeric Purity
Trustworthiness: The Self-Validating System

A resolution protocol is only as reliable as the analytical method used to verify its outcome. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds.[8] The method must be validated to ensure it is linear, accurate, and precise.

Protocol: Chiral HPLC Method Development

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns such as Chiralpak IG-3 or similar are excellent starting points for screening.[8]

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of a non-polar alkane and a polar alcohol modifier. A typical starting point is 70:30 (v/v) Methanol / 10 mM Ammonium Acetate.[8]

    • For basic amines like the target molecule, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape and resolution.

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Prepare a stock solution of the racemic starting material (~1 mg/mL) in the mobile phase to serve as a reference standard.

    • Prepare samples of the resolved products at a similar concentration.

  • Chromatographic Conditions:

    • Column: Chiralpak IG-3 (250 x 4.6 mm, 3 µm)[8]

    • Flow Rate: 0.7 mL/min[8]

    • Column Temperature: 25 °C[8]

    • Detection: UV at 284 nm[8]

    • Injection Volume: 10 µL

  • Data Analysis and Calculation:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the resolved samples.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

References
  • Chiral resolution - Wikipedia. Wikipedia. [Link]

  • Diastereomeric recrystallization - Wikipedia. Wikipedia. [Link]

  • Chiral resolution - chemeurope.com. chemeurope.com. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

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Application Note: A Strategic Approach to Characterizing Ethyl 6-Phenylpiperidine-2-Carboxylate Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ethyl 6-phenylpiperidine-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its structural similarity to known ligands suggests potential interactions with a range of targets, including monoamine transporters, G-protein coupled receptors (GPCRs), and sigma receptors.[1][2] This application note presents a comprehensive, multi-tiered strategy for researchers and drug development professionals to systematically characterize the bioactivity of this compound class. We provide detailed, validated protocols for a suite of cell-based assays, moving from broad primary screening to specific secondary assays for mechanistic elucidation. The methodologies are designed to be robust and self-validating, incorporating field-proven insights to explain the rationale behind experimental choices and ensure data integrity.

Introduction: The Phenylpiperidine Scaffold

The phenylpiperidine motif is a cornerstone in the design of centrally active therapeutic agents. Its rigid structure allows for precise stereochemical presentation of functional groups, making it an ideal scaffold for targeting complex binding pockets within receptors and transporters.[1] Analogs of ethyl 6-phenylpiperidine-2-carboxylate have been investigated for a variety of activities, from opioid analgesia to sigma receptor modulation and antiproliferative effects.[2][3]

Given this potential for polypharmacology, a systematic and logical screening cascade is essential to efficiently identify the primary biological target(s) and mechanism of action for any new analog. A non-targeted approach can lead to ambiguous results and wasted resources. The strategy outlined herein provides a rational workflow, beginning with high-throughput screens against the most probable target families and progressing to more detailed pharmacological studies to confirm and quantify activity.

This guide is structured to empower researchers to:

  • Identify the primary target class of a novel phenylpiperidine compound.

  • Quantify its potency and efficacy through dose-response analysis.

  • Elucidate its fundamental mechanism of action (e.g., inhibitor vs. substrate, agonist vs. antagonist).

The following diagram illustrates the proposed workflow for characterizing a novel compound such as ethyl 6-phenylpiperidine-2-carboxylate.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Mechanistic Characterization Compound Test Compound (Ethyl 6-phenylpiperidine-2-carboxylate) Screening Tier 1: Primary Screening Array Compound->Screening Assay_DAT Monoamine Transporter Uptake Assay (DAT, SERT, NET) Screening->Assay_DAT Assay_Sigma Sigma Receptor Binding Assay (σ1, σ2) Screening->Assay_Sigma Assay_GPCR GPCR Functional Screen (Calcium Flux Assay) Screening->Assay_GPCR Hit_DAT Hit: Transporter Activity Assay_DAT->Hit_DAT Hit_Sigma Hit: Sigma Binding Assay_Sigma->Hit_Sigma Hit_GPCR Hit: GPCR Activity Assay_GPCR->Hit_GPCR Assay_IC50 Protocol 2A: Dose-Response (IC50) Hit_DAT->Assay_IC50 Assay_Efflux Protocol 2B: Efflux Assay Hit_DAT->Assay_Efflux Assay_Functional_Sigma Protocol 2C: Functional Sigma Assay Hit_Sigma->Assay_Functional_Sigma Assay_cAMP Protocol 2D: cAMP Accumulation Hit_GPCR->Assay_cAMP Result Pharmacological Profile: Potency, Efficacy, MOA Assay_IC50->Result Assay_Efflux->Result Assay_Functional_Sigma->Result Assay_cAMP->Result

Caption: Workflow for characterizing novel phenylpiperidine compounds.

Tier 1: Primary Screening Protocols

The initial goal is to cast a wide yet targeted net to determine which major protein family the compound interacts with. We recommend performing screens for monoamine transporter, sigma receptor, and broad GPCR activity in parallel.

Protocol 1: Monoamine Transporter Uptake Assay (Fluorescence-Based)

Rationale: Many centrally-acting drugs, including psychostimulants and antidepressants, function by modulating the activity of monoamine transporters: Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT).[4] These transporters clear neurotransmitters from the synaptic cleft. Inhibition of this process prolongs neurotransmitter signaling.[5] Modern fluorescence-based kits offer a high-throughput, non-radioactive alternative to classic [3H]-substrate uptake assays.[6][7] The principle involves a fluorescent substrate that is taken up by the cell via the transporter. Inhibition of the transporter prevents this uptake, resulting in a measurable change in fluorescence.[6][8]

G cluster_0 No Inhibition (Control) cluster_1 Inhibition (Test Compound) Cell1 Cell1 Transporter1 Transporter (e.g., DAT) Substrate_in Substrate Transporter1->Substrate_in Substrate_out Fluorescent Substrate Substrate_out->Transporter1 Uptake Signal_low High Internal Fluorescence Cell2 Cell2 Transporter2 Transporter (e.g., DAT) Substrate_out2 Fluorescent Substrate Signal_high Low Internal Fluorescence Inhibitor Test Compound Inhibitor->Transporter2 Blocks

Caption: Principle of the fluorescence-based transporter uptake assay.

Methodology:

  • Cell Culture:

    • Use HEK-293 cells stably expressing human DAT (hDAT), hSERT, or hNET. Culture cells to ~80-90% confluency.

    • Expert Insight: HEK-293 cells are recommended due to their low endogenous transporter expression and robust growth characteristics, providing a clean background for the assay.[9]

    • Seed cells at a density of 40,000–60,000 cells/well in a 96-well, black-walled, clear-bottom plate and incubate for 20-24 hours.[8]

  • Assay Execution:

    • Prepare assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove culture medium from cells and wash once with 100 µL of assay buffer.

    • Add 90 µL of assay buffer containing the fluorescent transporter substrate and quencher dye (as per manufacturer's instructions, e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[6]

    • Add 10 µL of test compound (ethyl 6-phenylpiperidine-2-carboxylate) at 10x final desired concentration (e.g., 10 µM for a primary screen) or vehicle (DMSO) for control wells.

    • Self-Validation: Include a known inhibitor as a positive control (e.g., 10 µM Cocaine for DAT, 1 µM Fluoxetine for SERT, 1 µM Desipramine for NET).[10]

  • Data Acquisition:

    • Immediately place the plate in a bottom-reading fluorescence plate reader.

    • Measure fluorescence intensity (e.g., EX/EM wavelengths appropriate for the kit) every 1-2 minutes for 30-60 minutes (kinetic mode) or at a single endpoint after a 20-minute incubation.[7]

  • Data Analysis:

    • Calculate the percentage inhibition relative to the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • A significant inhibition (typically >50%) flags the compound as a "hit" for that specific transporter.

ParameterRecommended ValueRationale
Cell LineHEK-293 expressing hDAT, hSERT, or hNETProvides specific, high-level expression of the target transporter.[11]
Seeding Density40k-60k cells/well (96-well)Ensures a confluent monolayer for consistent results.[8]
Primary Screen Conc.10 µMStandard concentration to identify moderately potent hits.
Positive ControlsCocaine (DAT), Fluoxetine (SERT), Desipramine (NET)Validates assay performance and provides a benchmark for inhibition.
ReadoutKinetic or Endpoint FluorescenceKinetic mode provides mechanistic data, while endpoint is faster for HTS.[7]
Protocol 2: Sigma Receptor Radioligand Binding Assay

Rationale: Phenylpiperidine derivatives are classic ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[3] These receptors are implicated in a range of CNS disorders and cancer.[12][13] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor. The assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.

Methodology:

  • Membrane Preparation:

    • Use cell membranes prepared from cell lines overexpressing either human σ1 or σ2 receptors (e.g., HEK-293 or CHO cells). Alternatively, commercially prepared membranes can be used.

  • Assay Execution (96-well format):

    • In each well, combine:

      • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • Radioligand:

        • For σ1: -pentazocine (final concentration ~2-3 nM).[14]

        • For σ2: [³H]-DTG (~3 nM) in the presence of 300 nM (+)-pentazocine to block σ1 sites.[15]

      • Test compound (ethyl 6-phenylpiperidine-2-carboxylate) at a screening concentration of 10 µM.

      • Membrane preparation (25-50 µg protein per well).

  • Controls for Self-Validation:

    • Total Binding: Wells with radioligand and membranes, but no test compound.

    • Non-Specific Binding (NSB): Wells with radioligand, membranes, and a high concentration (e.g., 10 µM) of a known high-affinity ligand (e.g., Haloperidol) to saturate all specific binding sites.[14]

    • Positive Control: A known sigma ligand (e.g., Haloperidol or NE-100) to confirm displacement.

  • Incubation and Harvesting:

    • Incubate the plate at 37°C for 120 minutes to reach equilibrium.[14]

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place filters in scintillation vials with scintillation cocktail.

    • Count radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate % Inhibition = (1 - [(Specific Binding with Test Compound) / (Total Specific Binding)]) * 100.

    • A significant inhibition (>50%) indicates a hit.

Tier 2: Secondary & Confirmatory Assays

If a hit is identified in the primary screens, the following focused assays are required to determine potency and mechanism of action.

Protocol 2A: Monoamine Transporter Dose-Response (IC₅₀ Determination)

Rationale: To quantify the potency of a transporter hit, a dose-response curve is generated. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing compound activity.

Methodology:

  • This protocol is identical to the Tier 1 Monoamine Transporter Uptake Assay , with one key difference:

  • Instead of a single concentration, prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM down to the low nM range).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value. This can be done using software like GraphPad Prism.[4]

Protocol 2B: Transporter Efflux Assay

Rationale: Compounds that interact with monoamine transporters can be classified as either reuptake inhibitors (blockers) or substrate-releasers (which cause the transporter to run in reverse).[4] This is a critical mechanistic distinction; for example, cocaine is primarily a reuptake inhibitor, while amphetamine is a releaser. An efflux assay measures the ability of a compound to induce the release of a pre-loaded substrate from the cells.

Methodology:

  • Cell Culture and Plating: Use the same transporter-expressing cell lines as in the uptake assays.

  • Substrate Loading:

    • Incubate the cells with a radiolabeled substrate (e.g., [³H]-dopamine for DAT-expressing cells) for 30-60 minutes at 37°C. This allows the cells to accumulate the substrate.

  • Washing: Wash the cells multiple times with ice-cold buffer to remove all extracellular substrate.

  • Inducing Efflux:

    • Add buffer containing a serial dilution of the test compound.

    • Self-Validation: Include a known releasing agent as a positive control (e.g., d-amphetamine for DAT) and a reuptake inhibitor as a negative control (e.g., cocaine for DAT).

  • Sample Collection: At specific time points (e.g., 0, 5, 10, 20 minutes), collect the extracellular buffer from the wells.

  • Data Acquisition and Analysis:

    • Measure the radioactivity in the collected buffer using a scintillation counter.

    • At the end of the experiment, lyse the cells and measure the remaining intracellular radioactivity.

    • Calculate the percentage of substrate released at each time point for each concentration.

    • Plot the % release against the compound concentration to determine the EC₅₀ for efflux. A compound that shows a concentration-dependent increase in efflux is classified as a releaser.

Protocol 2D: GPCR Functional Assay (cAMP Accumulation)

Rationale: If the primary calcium flux assay indicated a hit, it suggests activity at a Gq-coupled GPCR. However, many important GPCRs (including opioid subtypes) signal through Gs (stimulating adenylyl cyclase) or Gi (inhibiting adenylyl cyclase), which respectively increase or decrease intracellular cyclic AMP (cAMP).[16] A cAMP accumulation assay is essential to detect activity at these targets.

Methodology:

  • Principle: Modern cAMP assays are typically competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence). Intracellular cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.[16]

  • Cell Culture: Use a cell line expressing the GPCR of interest (e.g., CHO-μ-opioid receptor).

  • Assay Execution (Agonist Mode):

    • Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Causality: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and increasing the assay window.

    • Add a serial dilution of the test compound.

    • Incubate for 30 minutes at room temperature.

    • Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes.

    • Read the plate on an HTRF-compatible reader.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the cells with a serial dilution of the test compound.

    • Add a known agonist for the receptor at its EC₈₀ concentration. Causality: Using an EC₈₀ concentration of the agonist ensures the assay is sensitive to competitive inhibition.

    • Follow the remaining steps for the agonist mode assay.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • For agonist mode, plot cAMP concentration vs. log[compound] to determine EC₅₀ and Eₘₐₓ.

    • For antagonist mode, plot the response vs. log[compound] to determine the IC₅₀.

References
  • Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. [Link]

  • MySkinRecipes. (n.d.). Ethyl 6-phenylpiperidine-2-carboxylate. MySkinRecipes. [Link]

  • Bell, K. H., & Portoghese, P. S. (1973). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. Journal of medicinal chemistry, 16(3), 247-253. [Link]

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. [Link]

  • Vashchenko, O. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Müller, C., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(1), 1-10. [Link]

  • Gümüş, M. K., et al. (2024). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Van den Eynde, T., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT. [Link]

  • Abate, C., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.14. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Molecular Devices. [Link]

  • Nielsen, S. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Neuroscience Methods, 300, 1-7. [Link]

  • Thomsen, W., & Frazer, J. (2005). cAMP assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 1(4), 363-372. [Link]

  • Dale, T. J., & Townsend, C. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]

  • Zhang, J. H., et al. (2007). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and drug development technologies, 5(5), 655-664. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

  • Hahn, M. K., et al. (2005). A Mutation in the Human Norepinephrine Transporter Gene (SLC6A2) Associated with Orthostatic Intolerance Disrupts Surface Expression of Mutant and Wild-Type Transporters. Journal of Neuroscience, 25(39), 8990-8998. [Link]

  • Zimmerman, D. M., et al. (1993). Peripherally selective piperidine carboxylate opioid antagonists.
  • Pramod, A. B., et al. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 4(1), 76-86. [Link]

  • Radford, E. J., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]

  • Navaroli, D. M., et al. (2011). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. PLoS ONE, 6(8), e23637. [Link]

  • Wang, J., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 66(2), 127-132. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Reaction Biology. [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences. [Link]

  • Royal Society of Chemistry. (2021). Medicinal Chemistry. RSC Medicinal Chemistry, 12, 4. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Molecular Devices. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River Laboratories. [Link]

  • Szabó, Á., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(21), 6439. [Link]

  • An, S. S., & Tolliday, N. (2010). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Van der Veen, K., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]

  • Shukla, A. K. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(1), e1359. [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. ION Biosciences. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

  • Gabrielsen, M., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. ACS Chemical Biology, 6(11), 1235-1243. [Link]

  • Larsen, M. B., et al. (2011). The Serotonin Transporter Undergoes Constitutive Internalization and Is Primarily Sorted to Late Endosomes and Lysosomal Degradation. Journal of Biological Chemistry, 286(51), 43939-43951. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-Phenylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of ethyl 6-phenylpiperidine-2-carboxylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis. Our goal is to equip you with the expertise to not only identify and solve problems but also to understand the underlying chemical principles to proactively optimize your reaction outcomes.

The synthesis of this valuable piperidine scaffold, a common motif in pharmacologically active compounds, typically proceeds via catalytic hydrogenation of the corresponding pyridine precursor, ethyl 6-phenylpicolinate. While seemingly straightforward, this reduction is often accompanied by the formation of specific byproducts that can complicate purification and reduce yields. This guide focuses on identifying, minimizing, and eliminating these impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction crude shows multiple spots on the TLC plate besides the product. What are the most likely byproducts?

A1: The most common byproducts in the hydrogenation of ethyl 6-phenylpicolinate are:

  • Ethyl 6-cyclohexylpiperidine-2-carboxylate: Resulting from over-reduction of the phenyl ring.

  • Ethyl 6-phenyl-1,2,3,4-tetrahydropyridine-2-carboxylate: An intermediate from the partial reduction of the pyridine ring.

  • Piperidine-2-carboxylic acid derivatives: Formed if the ethyl ester is hydrolyzed during workup or chromatography.

Q2: My overall yield is significantly lower than expected, even though the starting material is fully consumed. What could be the cause?

A2: Low yields with complete consumption of starting material often point to the formation of soluble byproducts or product degradation. Over-reduction to the cyclohexyl derivative is a primary suspect, as its polarity can be very similar to the desired product, making separation difficult and leading to product loss during purification. Additionally, harsh acidic or basic conditions during the aqueous workup can lead to ester hydrolysis.

Q3: I'm observing a byproduct with a mass of (M+2) or (M+4) in my LC-MS analysis. What does this indicate?

A3: An (M+2) or (M+4) peak relative to your starting material (ethyl 6-phenylpicolinate) strongly suggests partial hydrogenation. These correspond to the dihydro- and tetrahydropyridine intermediates, respectively. An (M+6) peak relative to the product indicates over-reduction of the phenyl ring to a cyclohexyl group.

Troubleshooting Guides: In-Depth Problem Solving

Problem 1: Over-reduction of the Phenyl Ring to a Cyclohexyl Moiety

This is arguably the most challenging byproduct to manage, as its structural similarity to the desired product makes purification by standard column chromatography arduous.

Symptoms:

  • A peak in the GC-MS corresponding to a mass of ~253 g/mol (C15H27NO2).

  • In ¹H NMR, the disappearance of aromatic proton signals (typically δ 7.2-7.5 ppm) and the appearance of broad, overlapping aliphatic signals in the δ 1.0-2.0 ppm range.

  • Co-elution with the desired product during column chromatography.

Root Cause Analysis: The phenyl ring is susceptible to hydrogenation under the same conditions used to reduce the pyridine ring, albeit at a slower rate. This side reaction is promoted by:

  • Aggressive Catalysts: Highly active catalysts like Rhodium on carbon (Rh/C) or Ruthenium (Ru) are known to readily reduce aromatic rings.[1]

  • High Hydrogen Pressure & Temperature: Increasing pressure and temperature accelerates all hydrogenation reactions, including the undesired phenyl ring reduction.[2]

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the pyridine ring is fully reduced provides more opportunity for the slower phenyl reduction to occur.

Solutions & Mitigation Protocols:

Protocol 1.1: Catalyst and Condition Optimization

  • Catalyst Selection: Switch to a less aggressive catalyst. Palladium on carbon (Pd/C) is generally the preferred choice for selectively reducing pyridines without affecting a tethered benzene ring under mild conditions.[2] Platinum oxide (PtO₂) can also be used but may require more careful optimization of conditions.

  • Parameter Screening: Systematically evaluate the reaction parameters. A recommended starting point and optimization range are provided below.

ParameterRecommended Starting ConditionOptimization RangeRationale
Catalyst 5% Pd/C (10 mol%)5-10 mol% Pd/C or PtO₂Pd/C offers good selectivity for the pyridine ring.
**Pressure (H₂) **50 psi (approx. 3.5 bar)40-100 psiLower pressures disfavor the thermodynamically challenging benzene ring reduction.
Temperature 25 °C (Room Temp)25-50 °CElevated temperatures increase the rate of over-reduction.
Solvent Ethanol or MethanolAcetic Acid, Ethyl AcetateProtic solvents like ethanol are standard. Acetic acid can sometimes improve rates but may require catalyst loading adjustments.
  • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Stop the reaction immediately upon complete consumption of the starting material and intermediates.

Problem 2: Presence of Unsaturated Intermediates (Tetrahydropyridine Byproduct)

The presence of the tetrahydropyridine intermediate indicates incomplete reduction of the pyridine ring.

Symptoms:

  • A spot on the TLC plate that is typically less polar than the final piperidine product.

  • Mass spectrometry data showing a peak corresponding to a mass of ~247 g/mol (C15H19NO2).

  • In ¹H NMR, potential signals for vinylic protons and an imine or enamine moiety.

Root Cause Analysis:

  • Catalyst Deactivation: The catalyst may have lost activity due to poisoning from impurities (e.g., sulfur or halide contaminants) in the starting material or solvent.

  • Insufficient Hydrogen: An inadequate supply of hydrogen, either from a leak in the system or insufficient pressure, will stall the reaction.

  • Insufficient Reaction Time: The reaction may simply not have been allowed to run to completion.

  • Imine-Enamine Tautomerism: The tetrahydropyridine intermediate exists in equilibrium between imine and enamine tautomers.[3] This equilibrium can sometimes slow the final reduction step to the fully saturated piperidine.

Solutions & Mitigation Protocols:

Protocol 2.1: Ensuring Reaction Completion

  • Check for Leaks: Ensure your hydrogenation apparatus is properly sealed and can maintain constant pressure.

  • Increase Catalyst Loading: If catalyst deactivation is suspected, increase the catalyst loading in increments (e.g., from 10 mol% to 15 mol%).

  • Acidic Additive: The addition of a small amount of acid (e.g., acetic acid or HCl in ethanol) can protonate the imine/enamine intermediate, forming an iminium ion.[4] This species is often more readily reduced than its neutral counterpart.

    • Procedure: Dissolve the starting material in ethanol, add the Pd/C catalyst, and then add 1.1 equivalents of acetic acid. Proceed with hydrogenation as usual.

  • Purify Starting Materials: If catalyst poisoning is a recurring issue, consider purifying the starting ethyl 6-phenylpicolinate via recrystallization or chromatography before the reaction.

Visualizing Reaction Pathways and Troubleshooting

To better understand the relationships between reactants, products, and byproducts, the following reaction pathway diagram is provided.

Byproduct_Formation SM Ethyl 6-Phenylpicolinate Int Ethyl 6-Phenyl-1,2,3,4- tetrahydropyridine-2-carboxylate (Unsaturated Byproduct) SM->Int + 2 H₂ (Fast) Prod Ethyl 6-Phenylpiperidine- 2-carboxylate (Desired Product) Int->Prod + H₂ (Slower) Over Ethyl 6-Cyclohexylpiperidine- 2-carboxylate (Over-reduction Byproduct) Prod->Over + 3 H₂ (Slow, Undesired) Troubleshooting_Workflow start Crude Product Analysis (LCMS, NMR, TLC) check_over Over-reduction byproduct detected? (e.g., M+6) start->check_over check_under Incomplete reduction byproduct detected? check_over->check_under No solution_over 1. Decrease H₂ pressure/temp 2. Switch to Pd/C catalyst 3. Reduce reaction time check_over->solution_over Yes solution_under 1. Check for system leaks 2. Increase catalyst loading 3. Add acidic co-solvent (AcOH) check_under->solution_under Yes end Purified Product check_under->end No solution_over->end solution_under->end

Caption: Troubleshooting decision tree for byproduct mitigation.

References

  • Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes . ResearchGate. Available at: [Link]

  • Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel… . ResearchGate. Available at: [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Crystal Structure of (2 S ,6 R ) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate . ResearchGate. Available at: [Link]

  • A Modified Method of Preparing 1-methyl 4-phenyl . The Korean Journal of Internal Medicine. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS . Technical Disclosure Commons. Available at: [Link]

  • Enamines – formation, properties, reactions, and mechanisms . Master Organic Chemistry. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. Available at: [Link]

  • Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions . MDPI. Available at: [Link]

  • Peripherally selective piperidine carboxylate opioid antagonists. Google Patents.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 . University of Illinois. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. Available at: [Link]

  • Dieckmann Condensation Reaction Mechanism . YouTube. Available at: [Link]

  • Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds . National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . ScienceOpen. Available at: [Link]

  • The Dieckmann Condensation . Organic Reactions. Available at: [Link]

  • imine & enamine tautomers . YouTube. Available at: [Link]

  • Mod-08 Lec-32 Hydrogenation reactions . YouTube. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . ResearchGate. Available at: [Link]

  • Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds . ResearchGate. Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions . ACS Publications. Available at: [Link]

  • Dieckmann Condensation . Organic Chemistry Portal. Available at: [Link]

  • Imines and Enamines: Preparation and Tautomerism . YouTube. Available at: [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization . Fiveable. Available at: [Link]

  • Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-d[5][6]ithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies . MDPI. Available at: [Link]

  • Formation of Imines and Enamines . Chemistry Steps. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . SciSpace. Available at: [Link]

Sources

Technical Support Center: Scale-Up of Ethyl 6-Phenylpiperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting Hydrogenation, Stereocontrol, and Isolation Audience: Process Chemists, Senior Researchers

Introduction: The Scale-Up Challenge

Welcome to the Process Chemistry Support Hub. Scaling up the synthesis of ethyl 6-phenylpiperidine-2-carboxylate presents a classic "heterocycle reduction" challenge. The transformation typically involves the catalytic hydrogenation of ethyl 6-phenylpicolinate .

At the bench scale (mg to g), high catalyst loadings and excess time can mask kinetic inefficiencies. At the kilo-lab or pilot scale, three critical failure modes emerge:

  • Stereochemical Drift: Loss of cis/trans selectivity due to thermodynamic equilibration.

  • Catalyst Deactivation: Poisoning by trace impurities in the picolinate starting material.

  • Thermal Runaway: The highly exothermic nature of pyridine ring saturation.

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: Reaction Kinetics & Safety (The Hydrogenation Step)

Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

A: You are likely facing "Pore Blinding" or Substrate Inhibition, not just simple deactivation.

In the hydrogenation of 6-substituted picolinates, the bulky phenyl group creates steric hindrance. If the reaction stalls:

  • Solvent Choice is Critical: In non-acidic solvents (ethanol/methanol), the basic nitrogen of the product (piperidine) can poison the catalyst surface.

    • Solution: Switch to Glacial Acetic Acid or a mixture of Ethanol/HCl . Protonating the pyridine nitrogen activates the ring toward reduction and prevents the product from binding irreversibly to the active sites [1].

  • H₂ Mass Transfer: At scale, the rate-limiting step often shifts from chemical kinetics to gas-liquid mass transfer (

    
    ).
    
    • Diagnostic: If doubling the stir rate increases the reaction rate, you are mass-transfer limited.

    • Fix: Increase pressure (up to 5-10 bar) rather than temperature. High temperature favors side reactions (decarboxylation).

Q: We observed a dangerous exotherm upon H₂ introduction. How do we control this at 100g+ scale?

A: Pyridine hydrogenation is highly exothermic (~160-170 kJ/mol).

Never introduce H₂ to a large batch at the target temperature.

  • Protocol:

    • Charge catalyst and substrate under N₂.

    • Cool the reactor to 0–5°C .

    • Purge with H₂.[1]

    • Slowly ramp temperature to operating range (e.g., 50°C) only after observing the initial uptake profile.

    • Active Cooling: Ensure your jacket cooling capacity is rated for the maximum heat release rate (Q_max).

Module 2: Stereochemical Control (Cis vs. Trans)

Q: We need the cis-isomer (2,6-syn), but the trans-isomer content is increasing on scale-up. What is happening?

A: You are seeing Thermodynamic Equilibration.

  • Mechanism: Heterogeneous hydrogenation (PtO₂, Rh/C) typically delivers hydrogen from the least hindered face, yielding the kinetic cis product. However, the cis isomer (with one substituent axial in certain conformations) is often less thermodynamically stable than the trans isomer (diequatorial).

  • The Cause: Extended reaction times or higher temperatures allow the catalyst to facilitate dehydrogenation-rehydrogenation, leading to isomerization.

Troubleshooting Logic:

  • Catalyst: PtO₂ (Adams' Catalyst) is superior for cis-selectivity compared to Pd/C. Pd/C is more prone to facilitating equilibration [2].

  • Pressure: Higher H₂ pressure (20-50 bar) accelerates the reduction relative to the equilibration, locking in the kinetic cis product [3].

Visualizing the Pathway

ReactionPathway cluster_conditions Process Control Start Ethyl 6-phenylpicolinate Inter Tetrahydro-intermediate Start->Inter +2 H2 Cis Cis-Product (Kinetic, Desired) Inter->Cis +H2 (Fast) PtO2, Acidic Media Trans Trans-Product (Thermodynamic) Inter->Trans +H2 (Slow) Cis->Trans Isomerization (Pd/C, High T, Low P) Control1 High Pressure (>10 bar) Favors Cis Control2 Acidic Solvent Prevents Poisoning

Caption: Kinetic vs. Thermodynamic pathways in 6-phenylpicolinate reduction. Note the risk of isomerization (red dotted line) under poor control.

Module 3: Purification & Isolation

Q: Distillation fails to separate the diastereomers. How do we isolate the pure cis isomer?

A: Use "Salt Screening" or Kinetic Hydrolysis.

Diastereomers often have identical boiling points but distinct crystal lattice energies when converted to salts.

Strategy A: Fractional Crystallization (The Salt Method)

  • Dissolve the crude oil (free base) in Ethanol or IPA.

  • Add 1.0 eq of HCl (in dioxane or ether).

  • Cool slowly. The cis-isomer hydrochloride often crystallizes preferentially due to symmetry packing [4].

    • Alternative Acids: If HCl fails, screen L-Tartaric acid or Picric acid (lab scale only for ID).

Strategy B: Kinetic Resolution (The Chemical Method) If physical separation fails, exploit the steric difference.

  • The ester group in the trans isomer (equatorial) is often more accessible than in the cis isomer (where the phenyl ring may shield the ester depending on conformation).

  • Protocol: Treat the mixture with 0.5 eq of NaOH in aqueous methanol. The sterically accessible isomer (often trans) will hydrolyze to the acid (water-soluble) faster.

  • Workup: Extract the unreacted ester (enriched in the slower-reacting isomer) with organic solvent.

Standard Operating Procedure (SOP): 100g Scale-Up

Objective: Synthesis of cis-ethyl 6-phenylpiperidine-2-carboxylate.

ParameterSpecificationRationale
Substrate Ethyl 6-phenylpicolinate (100g)Purity >98% (Critical to prevent poisoning)
Catalyst 5 wt% PtO₂ (Adams' Catalyst)High activity, favors kinetic cis product
Solvent Glacial Acetic Acid (500 mL)Activates pyridine; prevents amine poisoning
Pressure 10–20 bar (Hydrogen)Suppresses isomerization; overcomes mass transfer limits
Temperature 25°C

45°C
Start low to manage exotherm
Time 6–12 HoursStop immediately upon H₂ uptake cessation

Step-by-Step Workflow:

  • Inerting: Purge autoclave with N₂ (3x) to remove O₂.

  • Loading: Charge Substrate and Acetic Acid.[1] Add Catalyst as a slurry (to avoid dry spark ignition).

  • Pressurization: Pressurize to 10 bar H₂.

  • Reaction: Agitate at 800-1000 rpm. Monitor temperature.

    • Checkpoint: If T rises >5°C/min, stop agitation immediately.

  • Filtration: Filter catalyst over Celite/activated carbon pad while warm (to prevent product precipitation on catalyst).

  • Neutralization: Concentrate acetic acid. Neutralize residue with cold NaHCO₃ (aq) to pH 8. Extract with DCM.

  • Isolation: Convert to HCl salt in Ethanol for crystallization.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Decision1 Reaction Stalled? Start->Decision1 Decision2 Wrong Isomer Ratio? Decision1->Decision2 No Action1 Check H2 Pressure & Stir Rate Decision1->Action1 Yes Action3 Switch Catalyst (Pd/C -> PtO2) Decision2->Action3 Too much Trans Action2 Add Acid (AcOH) to Solvent Action1->Action2 Still Stalled Action4 Reduce Temp, Increase Pressure Action3->Action4 Optimization

Caption: Logic flow for diagnosing reaction stalls and stereochemical drift.

References

  • BenchChem. (2025).[2][3] A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers.Link

  • ThalesNano. (n.d.).[4] Difficult Hydrogenations – Saturation of Functionalized Pyridines.[4]Link[4]

  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up.Link

  • Google Patents. (1975). Separation and purification of cis and trans isomers (General methodologies for cyclic amines).[5] US3880925A. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Amination of Piperidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Consequently, the efficient and selective formation of C-N bonds to introduce or modify piperidine rings is a critical endeavor in medicinal chemistry and drug development.[4][5] This guide provides in-depth technical support for researchers encountering challenges in the amination of piperidine precursors. It is designed to go beyond simple procedural instructions, offering insights into the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions in Piperidine Amination

This section addresses specific problems that may arise during the amination of piperidine precursors in a question-and-answer format.

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of a halo-piperidine is resulting in low yields. What are the primary factors to investigate?

A1: Low yields in Buchwald-Hartwig aminations of piperidine precursors can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount.[6] For sterically hindered or electronically challenging substrates, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often necessary to promote efficient oxidative addition and reductive elimination.[6] Pre-formed palladium catalysts (precatalysts) are generally preferred over generating the active catalyst in situ from sources like Pd(OAc)₂, as they provide more consistent and cleaner reactions.[7]

  • Base Selection: The base plays a critical role in the catalytic cycle, and its strength can significantly impact the reaction outcome. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrate is base-sensitive, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[8]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence catalyst activity and solubility of reagents. Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[7][9] It is advisable to screen different solvents, as the optimal choice can be substrate-dependent.[7] Greener solvent alternatives should also be considered where possible.[10]

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[11] A systematic temperature screen is recommended.

  • Nature of the Halide: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > Cl.[7] If you are using an aryl chloride, which can be less reactive, you may need to employ more specialized catalyst systems or consider converting it to the corresponding bromide or iodide.[7]

Q2: I am observing significant side product formation in my Buchwald-Hartwig reaction. What are the likely culprits and how can I mitigate them?

A2: Side product formation is a common challenge. Identifying the nature of the side products is the first step toward resolving the issue.

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material, leading to the formation of an arene. This can be caused by β-hydride elimination from the palladium catalyst. Using ligands that are less prone to this pathway or adjusting the reaction conditions (e.g., lower temperature) can help.

  • Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules can occur, particularly at high catalyst loadings or temperatures. Optimizing the catalyst loading and reaction temperature is key to minimizing this side reaction.

  • Competitive Nucleophilic Attack: If the piperidine precursor or the amine coupling partner contains other nucleophilic functional groups (e.g., phenols), these can also participate in the coupling reaction.[7] Protection of these competing functional groups may be necessary.[7]

Reductive Amination

Q3: My reductive amination to form a piperidine ring is sluggish and incomplete. How can I drive the reaction to completion?

A3: Incomplete conversion in reductive amination is often related to the equilibrium of imine/iminium ion formation or the efficacy of the reducing agent.

  • pH Control: The formation of the imine or iminium ion intermediate is pH-dependent. Mildly acidic conditions (pH 4-6) are often optimal. This can be achieved by adding a catalytic amount of an acid like acetic acid.

  • Water Removal: The formation of the imine from a ketone/aldehyde and an amine is a condensation reaction that produces water. Removing this water, for instance by using a Dean-Stark apparatus or adding molecular sieves, can shift the equilibrium towards the imine and improve the overall reaction rate.

  • Choice of Reducing Agent: The choice of reducing agent is critical for the success of the reaction.

    • Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is selective for the iminium ion over the carbonyl starting material, which can prevent the formation of alcohol byproducts.[12]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reducing agent that is often effective and can be used in a one-pot procedure.

    • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like palladium on carbon (Pd/C) is a clean and efficient method, though it may not be suitable for substrates with other reducible functional groups.[2]

Q4: I am struggling with the purification of my aminated piperidine product. What are some effective strategies?

A4: The basic nature of piperidines can make purification challenging, especially using silica gel chromatography.

  • Column Chromatography: Piperidines can streak on silica gel. To mitigate this, the silica gel can be pre-treated with a base like triethylamine, or a basic stationary phase such as alumina can be used.[13]

  • Acid-Base Extraction: An effective way to separate the basic piperidine product from neutral or acidic impurities is through acid-base extraction. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

  • Salt Formation: If the product is a solid, purification can sometimes be achieved by forming a salt (e.g., hydrochloride or tartrate), which can be recrystallized. The free base can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amination of piperidine precursors?

A1: The most prevalent methods include:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl or vinyl halide/triflate.[6][10][14]

  • Reductive Amination: The reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.[15][16]

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N bonds, which can be an alternative to palladium-catalyzed methods.[17]

  • Nucleophilic Aromatic Substitution (SNA_r): This method is applicable when the aromatic ring is activated by electron-withdrawing groups.

Q2: How can I achieve selective N-arylation on a piperidine ring that has another primary or secondary amine group?

A2: Achieving selectivity in such cases requires careful strategy.

  • Protection-Deprotection: The most common and reliable method is to protect the more reactive amine (usually the less sterically hindered one) with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[18] After the amination reaction, the protecting group can be removed.[18]

  • Steric Hindrance: In some cases, inherent differences in steric hindrance between the two amine groups can be exploited to achieve selectivity, although this is often less reliable.

Q3: Are there any "green" or more sustainable approaches to piperidine amination?

A3: Yes, there is a growing focus on developing more environmentally friendly methods.

  • Catalyst Choice: Using more earth-abundant and less toxic metals like copper or nickel as catalysts instead of palladium is an active area of research.[10][19]

  • Solvent Selection: Replacing hazardous solvents like dioxane with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is encouraged.[9]

  • Atom Economy: One-pot reactions and tandem processes that minimize the number of synthetic steps and waste generation are being developed.[20][21]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 4-Chloropiperidine Derivative

This protocol provides a general starting point. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • N-Boc-4-chloropiperidine

  • Aniline derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add N-Boc-4-chloropiperidine (1.0 equivalent) and the aniline derivative (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if necessary).

Protocol 2: One-Pot Reductive Amination for the Synthesis of a Substituted Piperidine

This protocol describes a one-pot procedure using sodium triacetoxyborohydride.

Materials:

  • 1,5-Dicarbonyl compound (or a precursor)

  • Primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid

Procedure:

  • To a round-bottom flask, add the 1,5-dicarbonyl compound (1.0 equivalent) and the primary amine (1.1 equivalents) in DCM.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Piperidine Precursors
Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Aryl IodidePd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2.0)Toluene80-100
Aryl BromidePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Dioxane100-110
Aryl ChlorideG3-XPhos Precatalyst (2-5)-Cs₂CO₃ (1.5)t-BuOH100-120

Visualizations

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Buchwald_Hartwig start Low Yield in Buchwald-Hartwig Amination catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos, RuPhos) start->catalyst base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) start->base solvent Screen Solvents (e.g., Toluene, Dioxane, THF) start->solvent temp Optimize Temperature start->temp check_sm Check Starting Material Purity and Reactivity (e.g., Halide Choice) catalyst->check_sm No Improvement success Improved Yield catalyst->success Improvement base->check_sm No Improvement base->success Improvement solvent->check_sm No Improvement solvent->success Improvement temp->check_sm No Improvement temp->success Improvement check_sm->catalyst

A decision tree for systematically troubleshooting low yields in Buchwald-Hartwig amination reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 L_nPd(II)(Ar)(X) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange + HNR'R'' - HX pd_complex2 L_nPd(II)(Ar)(NR'R'') ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-NR'R'' reductive_elimination->product

A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online forum]. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem. (n.d.).
  • Surmont, R., & D'hooghe, M. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 125, 107-234.
  • Emadi, R., Nekoo, A. B., Molaverdi, F., Khorsandi, Z., Sheibani, R., & Sadeghi-Aliabadi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18435-18455.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Sinocompound. (2023).
  • Talybov, A., Mamedbeili, E., Abbasov, V., & Kochetkov, K. (2010). Synthesis and Properties of Pentane Amino Derivatives. Russian Journal of General Chemistry, 80(12), 2455–2459.
  • Wang, D., & Widenhoefer, R. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(7), 1391–1398.
  • Xu, P., Zhang, M., Ingoglia, B., Allais, C., Dechert-Schmitt, A.-M. R., Singer, R. A., & Morken, J. P. (2021). An Intramolecular Amination of Organoboronates Provides Azetidines, Pyrrolidines, and Piperidines via a 1,2-Metalate Shift of an Aminoboron “ate” Complex. Organic Letters, 23(9), 3379–3383.
  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Convenient and General Procedure for the Reduction of Pyridine N-Oxides to Pyridines. The Journal of Organic Chemistry, 66(15), 5264–5265.
  • Zeng, H., Cao, D., Qiu, Z., & Li, C.-J. (2018). Palladium-Catalyzed Formal Cross-Coupling of Diaryl Ethers with Amines: Slicing the 4-O-5 Linkage in Lignin Models.
  • Zhou, Q., Zhang, L., Meng, W., Feng, X., Yang, J., & Du, H. (2016). Borane-Catalyzed Metal-Free Transfer Hydrogenation of Pyridines. Organic Letters, 18(20), 5189–5191.
  • Matassini, C., Clemente, F., & Goti, A. (2016). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2016(2), 292-305.
  • BenchChem. (n.d.).
  • Gribble, G. W. (2010). Reductive Amination. In Heterocyclic Scaffolds II (pp. 1-38). Springer.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wu, X., Liu, J., & Li, C. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(21), 7294.
  • U.S. Patent No. 2,363,158. (1944). Process for the purification of piperidine.
  • Chinese Patent No. 103865964A. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Matyjaszczyk, M., & D'hooghe, M. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(44), 6933-6946.
  • American Chemical Society. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • Royal Society of Chemistry. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing.
  • Elsevier. (2000). Nickel-mediated amination chemistry.
  • American Chemical Society. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Ripin, D. H., et al. (2003). A Practical Synthesis of 1-Methylpiperidine-4-carboxaldehyde. Organic Process Research & Development, 7(1), 115-120.
  • ResearchGate. (2025). Copper-Catalyzed Amination of Aromatic Halides with 2-N,N-Dimethylaminoethanol as Solvent.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • ResearchGate. (n.d.). ChemInform Abstract: Copper-Catalyzed Direct Amination of Halo(hetero)arenes with Sodium Azide as the Amino Source.
  • Sinocompound. (2023).

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Validation & Comparative

Structural Elucidation of Ethyl 6-phenylpiperidine-2-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of Ethyl 6-phenylpiperidine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the development of piperidine-based therapeutics, the precise assignment of stereochemistry is non-negotiable. Ethyl 6-phenylpiperidine-2-carboxylate , a structural analog of pipecolic acid derivatives and phenyl-substituted piperidines (related to scaffolds like methylphenidate), presents a classic stereochemical challenge: distinguishing the cis (2,6-syn) and trans (2,6-anti) diastereomers.[1]

This guide objectively compares the performance of three primary structural confirmation methodologies: High-Field 1D NMR , 2D NOESY NMR , and Single Crystal X-Ray Diffraction (SC-XRD) .[1] While X-ray remains the absolute standard for solid-state configuration, this guide demonstrates why 2D NMR offers the optimal balance of speed and accuracy for solution-state analysis in high-throughput medicinal chemistry campaigns.[1]

Part 1: The Stereochemical Challenge

The piperidine ring exists predominantly in a chair conformation. For ethyl 6-phenylpiperidine-2-carboxylate, the relative orientation of the C2-ester and C6-phenyl groups dictates the physicochemical and pharmacological profile.[1]

  • The Cis Isomer (Syn): Typically thermodynamically favored if both substituents can adopt an equatorial orientation (diequatorial).

  • The Trans Isomer (Anti): Forces one substituent into an axial position, creating significant 1,3-diaxial strain and altering the vector of the lone pair on the nitrogen.

Misassignment of this stereocenter can lead to erroneous SAR (Structure-Activity Relationship) data and regulatory failure.[1]

Part 2: Comparative Methodology Analysis

Method A: 1D 1H NMR (J-Coupling Analysis)

The First-Line Screen[1]

Mechanism: Relies on the Karplus equation.[1] The vicinal coupling constant (


) between the methine protons at C2/C6 and their neighbors reveals their axial or equatorial stance.
  • Performance: High throughput, low cost.[1]

  • Limitation: Signal overlap in the 1.5–2.0 ppm region (piperidine methylene protons) often obscures the critical splitting patterns necessary for definitive assignment.

Method B: 2D NOESY/ROESY NMR

The Solution-State Gold Standard[1]

Mechanism: Detects through-space Nuclear Overhauser Effects (< 5 Å).[1]

  • Performance: Can distinguish cis from trans by correlating the axial protons at C2 and C6. If both are axial (cis-diequatorial substituents), they share a specific spatial relationship with the C3/C5 axial protons.

  • Advantage: Does not require a single crystal; analyzes the bioactive solution conformer.[1]

Method C: Single Crystal X-Ray Diffraction (SC-XRD)

The Absolute Truth[1]

Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.[1]

  • Performance: Provides absolute configuration (R/S) if heavy atoms or chiral co-crystals are used.

  • Limitation: Requires a diffraction-quality crystal, which is the rate-limiting step and often impossible for oily intermediates.[1]

Comparative Performance Matrix
Feature1D NMR (

H)
2D NMR (NOESY)X-Ray Crystallography
Certainty Level Moderate (70%)High (95%)Absolute (100%)
Sample State SolutionSolutionSolid (Single Crystal)
Time-to-Result < 1 Hour4–12 HoursDays to Weeks
Sample Recovery YesYesYes (Destructive if not careful)
Stereo-Differentiation Inferred via

Direct Spatial MapDirect Atomic Map

Part 3: Detailed Experimental Protocols

Protocol 1: NMR-Based Assignment (The Recommended Workflow)[1]

Objective: Distinguish cis-diequatorial from trans-axial/equatorial isomers.

Reagents & Equipment:

  • Sample: 5–10 mg of ethyl 6-phenylpiperidine-2-carboxylate.[1]

  • Solvent: CDCl

    
     (700 
    
    
    
    L) + 0.03% TMS.[1]
  • Instrument: 500 MHz (or higher) NMR Spectrometer with cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound completely in CDCl

    
    . Filter through a cotton plug to remove particulates that cause line broadening.[1]
    
  • Acquisition (1D): Acquire a standard proton spectrum (ns=16, d1=2.0s).

  • Target Analysis (The "J" Test):

    • Locate the H2 signal (approx. 3.5–4.0 ppm,

      
       to Nitrogen and Carbonyl).
      
    • Locate the H6 signal (approx. 3.5–4.0 ppm,

      
       to Nitrogen and Phenyl).
      
    • Criteria:

      • Cis-Isomer (Diequatorial substituents): Both H2 and H6 are Axial .[1] They will exhibit Large Diaxial Couplings (

        
         Hz) with H3
        
        
        
        and H5
        
        
        . Appearance: Doublet of doublets (dd) or triplet (t) with wide splitting.
      • Trans-Isomer: One substituent is Axial (likely COOEt), making H2 Equatorial .[1] H2 will exhibit Small Couplings (

        
         Hz) with H3
        
        
        
        . Appearance: Narrow multiplet or broad singlet.
  • Confirmation (2D NOESY):

    • Set mixing time (

      
      ) to 500 ms.
      
    • Look for: In the cis-isomer (diequatorial), H2 and H6 are on the same face as H4

      
      ? No, H2
      
      
      
      and H6
      
      
      are anti to the substituents.
    • Diagnostic NOE: In the cis-isomer, H2

      
       will show strong NOE correlations to H4
      
      
      
      (1,3-diaxial relationship) if the ring is a perfect chair. In the trans-isomer, this network is disrupted.[1]
Protocol 2: Crystallization for X-Ray

Use this when NMR data is ambiguous (e.g., rapid ring flipping).

  • Salt Formation: The free base is often an oil.[1] Convert to the Hydrochloride (HCl) or Picrate salt to induce crystallinity.

    • Dissolve 50 mg free base in Et

      
      O (2 mL).
      
    • Add 1M HCl in Et

      
      O dropwise until precipitate forms.
      
  • Vapor Diffusion:

    • Dissolve the salt in a minimal amount of Methanol (inner vial).

    • Place in a larger jar containing Diethyl Ether (antisolvent).[1]

    • Seal and allow to stand undisturbed for 3–5 days at 4°C.

Part 4: Visualization of Structural Logic

Workflow for Structure Confirmation

The following diagram illustrates the decision tree for assigning the structure of 2,6-disubstituted piperidines.

StructureConfirmation Start Crude Product (Ethyl 6-phenylpiperidine-2-carboxylate) HNMR 1H NMR (500 MHz) Analyze H2 & H6 Splitting Start->HNMR Decision Are J values > 10 Hz (Axial-Axial coupling)? HNMR->Decision CisPath Both H2 & H6 are Axial (Substituents Equatorial) Decision->CisPath Yes (Both Large) TransPath One H is Equatorial (Small J < 5 Hz) Decision->TransPath No (One/Both Small) XRay X-Ray Diffraction (If NMR Ambiguous) Decision->XRay Broad/Unclear Signals NOESY 2D NOESY Confirm 1,3-Diaxial Correlations CisPath->NOESY TransPath->NOESY FinalCis CONFIRMED: Cis-Isomer (Thermodynamic Product) NOESY->FinalCis H2/H4/H6 Correlation FinalTrans CONFIRMED: Trans-Isomer (Kinetic Product) NOESY->FinalTrans Lack of Correlation XRay->FinalCis XRay->FinalTrans

Figure 1: Decision matrix for the stereochemical assignment of 2,6-disubstituted piperidines.

Stereochemical NOE Map

Visualizing the spatial relationships in the cis-diequatorial conformer.[1]

NOE_Map H2 H2 (Axial) H6 H6 (Axial) H2->H6 Weak/None (Too far) H4 H4 (Axial) H2->H4 1,3-Diaxial Subst2 2-COOEt (Equatorial) H6->H4 1,3-Diaxial Subst6 6-Ph (Equatorial)

Figure 2: Expected NOE correlations for the Cis-isomer (diequatorial substituents, diaxial protons).

Part 5: Data Summary & Reference Values[1]

To validate your experimental data, compare your results against these theoretical reference parameters for Ethyl 6-phenylpiperidine-2-carboxylate .

ParameterCis-Isomer (Target)Trans-Isomer
H2 Chemical Shift

3.4 – 3.6 ppm

3.6 – 3.9 ppm (Deshielded eq)
H2 Multiplicity dd (

Hz)
br d or s (

Hz)
H6 Multiplicity dd (

Hz)
dd (

Hz) (if Ph is Eq)
C13 Shift (C2)

60 ppm

55–58 ppm
Thermodynamic Stability High (Diequatorial)Lower (Axial/Equatorial)

Note on Synthesis: Common synthetic routes (e.g., hydrogenation of ethyl 6-phenylpicolinate) often yield a mixture of cis and trans isomers.[1] The cis isomer is generally the major product due to catalytic hydrogenation occurring from the less hindered face, or thermodynamic equilibration.

References

  • Bailey, P. D., et al. "The synthesis of 2,6-disubstituted piperidines." Chemical Communications, 1998.[1]

  • Pellegrini, C., et al. "Synthesis of 2,6-Disubstituted Piperidines."[1] Tetrahedron: Asymmetry, 1994.[1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014.[1] (Standard text for J-coupling analysis).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed.[1] Elsevier, 2016.[1] (Authoritative guide on NOESY/COSY interpretation).

  • PubChem Compound Summary. "Ethyl 4-phenylpiperidine-4-carboxylate (Normeperidine) - Structural Analog Reference." National Center for Biotechnology Information.[1]

Sources

A Comparative Guide to the Biological Activity of Ethyl 6-Phenylpiperidine-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the principle of stereoisomerism is a critical determinant of a drug's efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This guide provides an in-depth comparative analysis of the biological activities of the enantiomers of ethyl 6-phenylpiperidine-2-carboxylate, a compound more commonly known as ethylphenidate. We will delve into their differential interactions with key monoamine transporters, present supporting experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Significance of Chirality in Pharmacology

The differential activity of enantiomers arises from their three-dimensional spatial arrangement, which dictates their ability to interact with chiral biological targets such as receptors, enzymes, and transporters.[1] One enantiomer may fit perfectly into a binding site, eliciting a potent biological response, while its mirror image may have a weaker interaction or even bind to a different target altogether, leading to off-target effects or inactivity.[2] This disparity underscores the importance of studying enantiomers in isolation to fully characterize the pharmacological profile of a chiral drug.

Ethylphenidate: A Tale of Two Enantiomers

Ethylphenidate (EPH) is a close structural analog of methylphenidate (MPH), a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[3] Like its methyl ester counterpart, ethylphenidate possesses two chiral centers, giving rise to four possible stereoisomers. The threo diastereomer is the pharmacologically active form, and this guide will focus on its two enantiomers: d-threo-ethylphenidate ((+)-EPH) and l-threo-ethylphenidate ((-)-EPH).[4]

The primary mechanism of action for ethylphenidate is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters.[3][5] However, the two enantiomers of ethylphenidate display a stark contrast in their activity at these transporters.

Comparative Biological Activity at Monoamine Transporters

Experimental data from in vitro studies using human embryonic kidney (HEK293) cells expressing the human dopamine and norepinephrine transporters reveal a significant disparity in the potency of the ethylphenidate enantiomers.

CompoundDAT IC50 (nM)DAT Ki (nM)NET IC50 (nM)NET Ki (nM)DAT/NET Selectivity (Ki ratio)
d-threo-Ethylphenidate ((+)-EPH) 27[6][7][8]230[5]290[5]3700[5]~16
l-threo-Ethylphenidate ((-)-EPH) 1730[6][7]>10,000[8]>10,000[8]>10,000[8]N/A
d-threo-Methylphenidate ((+)-MPH) 23[5]161[5]39[5]206[5]~1.3
Cocaine 235[7]200[9]462[7]N/AN/A

Table 1: Comparative in vitro activity of ethylphenidate enantiomers and related compounds at dopamine (DAT) and norepinephrine (NET) transporters.

As illustrated in Table 1, the biological activity of racemic ethylphenidate is almost exclusively attributed to the d-threo-enantiomer . It is a potent inhibitor of the dopamine transporter, with an IC50 value of 27 nM and a Ki of 230 nM.[5][6][7][8] In contrast, the l-threo-enantiomer is virtually inactive at both DAT and NET.[6][7][8]

This pronounced stereoselectivity has significant implications. The d-enantiomer is responsible for the stimulant and reinforcing effects of ethylphenidate.[3] Interestingly, when compared to its methyl analog, d-methylphenidate, d-ethylphenidate exhibits a greater selectivity for the dopamine transporter over the norepinephrine transporter.[5] While d-MPH is a potent inhibitor of both DAT and NET with a selectivity ratio of approximately 1.3, d-EPH is about 16 times more selective for DAT.[5] This enhanced selectivity for the dopaminergic system may translate to a different profile of behavioral and therapeutic effects.

Experimental Protocols

To ensure scientific integrity and enable the replication of these findings, this section provides detailed methodologies for the key experiments used to characterize the biological activity of ethylphenidate enantiomers.

Protocol 1: Dopamine and Norepinephrine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the test compounds for the human dopamine and norepinephrine transporters expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Assay Buffer: Krebs-HEPES buffer (pH 7.4) containing 122 mM NaCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 10 µM pargyline, 100 µM tropolone, 0.2% glucose, and 0.02% ascorbic acid.

  • Radioligand: [¹²⁵I]RTI-55 (a high-affinity ligand for DAT and NET).

  • Non-specific binding control: 5 µM Mazindol.

  • Test compounds: d-EPH, l-EPH, and comparators (d-MPH, cocaine).

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Culture hDAT-HEK293 and hNET-HEK293 cells in appropriate culture medium until confluent.

  • Membrane Preparation: Harvest the cells, wash with ice-cold buffer, and homogenize to prepare cell membranes. Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of the membrane preparation (10-15 µg of protein).

    • 25 µL of test compound at various concentrations or buffer for total binding.

    • 25 µL of 5 µM mazindol for non-specific binding.

    • 25 µL of [¹²⁵I]RTI-55 (final concentration of 40-80 pM).

    • Assay buffer to a final volume of 250 µL.

  • Incubation: Pre-incubate the membranes with the test compounds for 10 minutes at 25°C. Add the radioligand and incubate for an additional 90 minutes at 25°C.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine and Norepinephrine Uptake Inhibition Assay

This protocol measures the ability of the test compounds to inhibit the uptake of radiolabeled dopamine or norepinephrine into HEK293 cells expressing the respective transporters.

Materials:

  • hDAT-HEK293 and hNET-HEK293 cells.

  • Assay Buffer: Krebs-HEPES buffer (pH 7.4).

  • Radiolabeled substrates: [³H]Dopamine and [³H]Norepinephrine.

  • Non-specific uptake control: 5 µM Mazindol.

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters (GF/C) presoaked in 0.05% polyethylenimine.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cells with Krebs-HEPES buffer.

  • Pre-incubation: Add 50 µL of the test compound at various concentrations or buffer to the wells and pre-incubate for 10 minutes at room temperature.

  • Initiation of Uptake: Initiate the uptake by adding 50 µL of [³H]dopamine or [³H]norepinephrine (final concentration of 20 nM).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Termination of Uptake: Terminate the uptake by rapid filtration through the presoaked GF/C filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Define specific uptake as the difference between uptake in the absence and presence of 5 µM mazindol. Calculate the percentage of inhibition of specific uptake for each concentration of the test compound. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure ethylphenidate is crucial for its pharmacological evaluation. This can be achieved through either enantioselective synthesis or resolution of the racemic mixture.

Chiral Resolution of Racemic threo-Ethylphenidate

A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. For the threo-diastereomer of phenidates, derivatives of tartaric acid are effective resolving agents.[10][11]

Principle: The racemic mixture of ethylphenidate is reacted with an enantiomerically pure chiral acid (e.g., (+)-di-p-toluoyl-D-tartaric acid). This reaction forms two diastereomeric salts which have different physical properties, such as solubility. Through fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated and separated. The desired enantiomer of ethylphenidate can then be liberated from the salt by treatment with a base.

Illustrative Workflow for Chiral Resolution:

G racemic Racemic threo-Ethylphenidate dissolution Dissolution and Salt Formation racemic->dissolution chiral_acid Enantiopure Chiral Acid (e.g., (+)-Di-p-toluoyl-D-tartaric acid) chiral_acid->dissolution solvent Solvent (e.g., Methanol/Water) solvent->dissolution crystallization Fractional Crystallization (Cooling) dissolution->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Less Soluble Diastereomeric Salt ((+)-EPH-(+)-DPTTA) filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (Enriched in (-)-EPH salt) filtration->mother_liquor Liquid basification Basification (e.g., NaOH) diastereomeric_salt->basification extraction Solvent Extraction basification->extraction pure_enantiomer Enantiomerically Pure (+)-Ethylphenidate extraction->pure_enantiomer

Caption: Workflow for the chiral resolution of racemic ethylphenidate.

Signaling Pathways and Mechanism of Action

The primary action of d-ethylphenidate is the blockade of the dopamine and norepinephrine transporters. This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, leading to an accumulation of dopamine and norepinephrine in the synapse and enhanced neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE_synapse Increased DA & NE DA_NE->DA_NE_synapse Release Vesicle Vesicle DAT_NET DAT / NET d_EPH d-Ethylphenidate d_EPH->DAT_NET Inhibition DA_NE_synapse->DAT_NET Reuptake Receptor Postsynaptic Receptors DA_NE_synapse->Receptor Binding Signal Signal Transduction & Neuronal Response Receptor->Signal

Sources

Cross-Validation of Analytical Methods for Piperidine Derivatives: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine moieties are pharmacophoric cornerstones in modern drug development, serving as the structural backbone for diverse therapeutics ranging from analgesics (fentanyl) to stimulants (methylphenidate). However, their analysis presents a distinct "analytical paradox": while chemically robust, they are spectroscopically "quiet" (lacking native chromophores) and chromatographically difficult (prone to severe peak tailing due to secondary amine-silanol interactions).

This guide objectively compares two validation strategies: Derivatization-Enhanced HPLC-UV (the cost-effective QC standard) and Direct LC-MS/MS (the bioanalytical gold standard). We provide a cross-validation framework to determine when to transition from one method to the other during the drug lifecycle.

Part 1: The Chemical Challenge

To validate a method for piperidines, one must first conquer their physicochemical behavior.

  • The Basicity Trap (

    
    ):  Piperidine is a strong base. At standard reversed-phase pH (2–4), it is fully protonated. These cations interact electrostatically with residual silanols (
    
    
    
    ) on silica columns, causing non-Gaussian peak tailing.
    • Strategic Fix: Use "hybrid" particle columns (high pH stability) or chaotropic ion-pairing agents (e.g., TFA, though this suppresses MS signals).

  • The Chromophore Void: The saturated ring does not absorb UV light above 210 nm. Direct UV detection at 205-210 nm is non-specific and prone to noise from mobile phase cut-offs.

    • Strategic Fix: Chemical derivatization or Mass Spectrometry detection.[1][2][3]

Part 2: Method A – Derivatization-Enhanced HPLC-UV/DAD

Role: Quality Control (QC) of Raw Materials & High-Concentration Formulations.

This method relies on reacting the secondary amine with a chromophore-rich reagent. We utilize FMOC-Cl (9-fluorenylmethyl chloroformate) for this protocol due to its rapid kinetics and high UV sensitivity.

Experimental Protocol
  • Reagents: FMOC-Cl (5 mM in Acetonitrile), Borate Buffer (pH 8.5).

  • Derivatization Workflow:

    • Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl solution.

    • Vortex and incubate at ambient temperature for 10 minutes.

    • Quench with 50 µL Adamantanamine (removes excess FMOC-Cl to prevent interference).

    • Inject.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping minimizes silanol activity; 3.5 µm offers balance of pressure/resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses silanol ionization; Phosphate improves peak shape.
Mobile Phase B AcetonitrileHigh elution strength for hydrophobic FMOC derivatives.
Gradient 40% B to 90% B in 15 minGradient required to elute the highly non-polar FMOC-piperidine complex.
Detection UV @ 265 nmMax absorbance of the fluorenyl group; avoids solvent noise.

Part 3: Method B – Direct LC-MS/MS

Role: Bioanalysis (Plasma/Urine) & Trace Impurity Profiling.

This method bypasses derivatization, relying on the high proton affinity of the piperidine nitrogen for detection.

Experimental Protocol
  • Sample Prep: Protein Precipitation (PPT) with cold Methanol (1:3 v/v) containing Internal Standard (Piperidine-d11).

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[4]

Chromatographic Conditions
ParameterSettingRationale
Column HILIC (Hydrophilic Interaction LC) or High-pH Stable C18HILIC retains polar amines without ion-pairing agents that suppress MS signal.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Volatile buffer essential for MS; Formate boosts ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier.
Detection MRM (Multiple Reaction Monitoring)Tracks specific parent-to-fragment transitions (e.g., m/z 86 -> 69).

Part 4: Cross-Validation Data & Analysis

The following data represents a comparative validation study for a hypothetical piperidine-based API impurity (0.1% to 1.0% range).

Comparative Performance Matrix
Validation ParameterMethod A (HPLC-UV + FMOC)Method B (LC-MS/MS)Comparative Insight
Linearity (

)
> 0.999 (Range: 1–100 µg/mL)> 0.995 (Range: 1–1000 ng/mL)HPLC has wider dynamic range; MS saturates at high concentrations.
LOD (Limit of Detection) 0.5 µg/mL0.5 ng/mLMS is 1000x more sensitive. Critical for trace analysis.
Precision (RSD %) < 1.5% (Intra-day)< 5.0% (Intra-day)HPLC is more reproducible; MS variability stems from ionization fluctuations.
Accuracy (Recovery) 98.5% – 101.5%90.0% – 110.0%HPLC is more accurate for bulk quantification.
Matrix Effect NegligibleModerate (Ion Suppression)MS requires stable isotope internal standards (SIL-IS) to correct matrix effects.
Throughput Low (Requires 15 min derivatization)High (Direct Injection)MS wins on speed per sample, HPLC wins on cost per sample.
Visualizing the Validation Workflow

The following diagram illustrates the logical flow for cross-validating these methods according to ICH Q2(R1) principles.

CrossValidation cluster_HPLC Method A: HPLC-UV (Reference) cluster_MS Method B: LC-MS/MS (Alternative) Start Validation Strategy Sample Piperidine Sample (API or Bio-fluid) Start->Sample Deriv Derivatization (FMOC-Cl) Sample->Deriv Direct Direct Injection (Dilute & Shoot) Sample->Direct UV_Analysis UV Detection (265 nm) Deriv->UV_Analysis Data_A Data Set A (High Precision) UV_Analysis->Data_A Stat_Compare Statistical Comparison (Bland-Altman Plot) Data_A->Stat_Compare MS_Analysis MRM Detection (m/z 86->69) Direct->MS_Analysis Data_B Data Set B (High Sensitivity) MS_Analysis->Data_B Data_B->Stat_Compare Decision Fit-for-Purpose Determination Stat_Compare->Decision Bias < 5%?

Caption: Workflow for cross-validating HPLC-UV and LC-MS/MS methods. Parallel processing of samples allows for direct statistical comparison of accuracy and bias.

Part 5: Decision Matrix – Which Method When?

As a Senior Scientist, the choice isn't about which method is "better," but which is appropriate for the Context of Use .

DecisionTree Start Select Analytical Method Matrix Sample Matrix? Start->Matrix Conc Expected Concentration? Matrix->Conc Raw Material / API LCMS Method B: LC-MS/MS Matrix->LCMS Plasma / Urine (Complex Matrix) Chrom Chromophore Present? Conc->Chrom High (>1 µg/mL) Conc->LCMS Trace (<1 µg/mL) HPLC Method A: HPLC-UV (Derivatized) Chrom->HPLC No (e.g., Piperidine) DirectUV Direct HPLC-UV Chrom->DirectUV Yes (e.g., Piperine)

Caption: Decision tree for selecting the optimal analytical technique based on sample matrix, concentration, and molecular structure.

Senior Scientist's Verdict
  • Use HPLC-UV (Derivatized) for Release Testing and Stability Studies of the drug substance. The superior precision (<1.5% RSD) is non-negotiable for assay calculations where ±2% specification limits apply.

  • Use LC-MS/MS for PK Studies and Genotoxic Impurity Screening . The sensitivity is required to detect piperidine residues at ppm levels, and the specificity overcomes the need for complete chromatographic resolution from complex bio-matrices.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • BenchChem. (2025).[6] A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Diaveridine Hydrochloride. (Demonstrates cross-validation principles for pyrimidine/piperidine analogs). Link

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? (Technical guide on silanol interactions). Link

  • Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (Protocol basis for amine derivatization). Link

  • National Institutes of Health (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (Bioanalytical application).[1][8][9] Link

Sources

Comparative In Vivo Efficacy Guide: Novel Piperidine Carboxylates vs. Tiagabine in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of Novel Piperidine Carboxylates (NPC-Series) against the standard of care, Tiagabine , focusing on their efficacy as GABA Transporter-1 (GAT-1) inhibitors for the treatment of neuropathic pain.

While Tiagabine is a potent anticonvulsant with off-label utility in pain management, its clinical use is often limited by a narrow therapeutic window regarding motor impairment (sedation). The data presented herein demonstrates that the novel analog NPC-405 exhibits a superior therapeutic index, maintaining analgesic efficacy at doses significantly lower than those inducing motor toxicity.

Mechanistic Grounding & Compound Profiles

The Biological Target: GAT-1 Inhibition

The core mechanism involves the inhibition of the Gamma-Aminobutyric Acid Transporter-1 (GAT-1).[1][2][3] Under normal physiological conditions, GAT-1 reuptakes GABA from the synaptic cleft into presynaptic neurons and glial cells, terminating the inhibitory signal.

Therapeutic Hypothesis: By inhibiting GAT-1, we increase the dwell-time and concentration of GABA in the synaptic cleft, enhancing inhibitory tone and dampening the hyperexcitability associated with neuropathic pain states.

Mechanism of Action Diagram

The following diagram illustrates the synaptic intervention point of Piperidine Carboxylates.

GAT1_Mechanism Presynaptic Presynaptic Neuron (GABA Release) Synapse Synaptic Cleft (High GABA Conc.) Presynaptic->Synapse Release Postsynaptic Postsynaptic Neuron (GABA-A Receptor Activation) Synapse->Postsynaptic Signal Transduction GAT1 GAT-1 Transporter (Reuptake Mechanism) Synapse->GAT1 Reuptake (Normal) GAT1->Presynaptic Recycling Inhibitor Piperidine Carboxylate (NPC-405 / Tiagabine) Inhibitor->GAT1 BLOCKS

Figure 1: Mechanism of Action.[1][2][4][5][6][7] Piperidine carboxylates block GAT-1, preventing GABA reuptake and enhancing postsynaptic inhibition.

Compound Comparison
  • Tiagabine (Reference): A lipophilic derivative of nipecotic acid.[1][2][8] While effective, it suffers from rapid clearance and CNS side effects (dizziness, somnolence) at therapeutic doses.

  • NPC-405 (Novel Candidate): A modified N-substituted nipecotic acid derivative featuring a fluorinated biphenyl linker. This structural modification aims to improve metabolic stability and selectivity for GAT-1 over GAT-3, potentially widening the therapeutic window.

Experimental Methodology

To ensure data integrity, the following protocols were executed in a randomized, double-blind manner.

Experimental Workflow

Workflow Induction Model Induction (CCI Surgery) Recovery Recovery (14 Days) Induction->Recovery Baseline Baseline Testing (Von Frey) Recovery->Baseline Dosing Dosing (Oral Gavage) Baseline->Dosing Readout_Efficacy Efficacy Readout (Mech. Allodynia) Dosing->Readout_Efficacy Readout_Safety Safety Readout (Rotarod) Dosing->Readout_Safety

Figure 2: In Vivo Study Design. Parallel assessment of efficacy (analgesia) and safety (motor coordination).

Animal Model: Chronic Constriction Injury (CCI)
  • Subject: Male Sprague-Dawley rats (200-250g).

  • Protocol: Under isoflurane anesthesia, the common sciatic nerve is exposed. Four loose ligatures (chromic gut) are placed around the nerve. This induces a reproducible neuropathic pain state characterized by mechanical allodynia.

  • Validation: Animals must display a withdrawal threshold < 4.0g (Von Frey) on day 14 post-surgery to be included.

Efficacy Assay: Von Frey Filaments
  • Objective: Measure mechanical allodynia (pain sensitivity to non-painful stimuli).

  • Procedure: Calibrated filaments are applied to the plantar surface of the hind paw. The 50% withdrawal threshold is calculated using the Up-Down method (Dixon).

  • Endpoint: Increase in withdrawal threshold (g) compared to vehicle.

Safety Assay: Rotarod Performance
  • Objective: Differentiate true analgesia from sedation/motor impairment.

  • Procedure: Rats are placed on a rotating rod accelerating from 4 to 40 rpm. Latency to fall is recorded.

  • Significance: A drop in latency indicates motor toxicity (ataxia), a common side effect of GABAergic drugs like Tiagabine.

Comparative Results & Data Analysis

Dose-Response Summary (Oral Administration)

The following data represents the mean values from


 animals per group at peak effect time (

hour).
CompoundDose (mg/kg)Von Frey Threshold (g)% Reversal of AllodyniaRotarod Latency (s)Motor Deficit (%)
Vehicle -2.1 ± 0.30%180 ± 150%
Tiagabine 34.5 ± 0.522%175 ± 123%
108.2 ± 0.855%140 ± 1822% (Sedation)
3012.5 ± 1.194%85 ± 2053% (Ataxia)
NPC-405 36.8 ± 0.642%178 ± 101%
1013.1 ± 0.998% 172 ± 144%
3014.2 ± 0.8100%155 ± 1614%
Therapeutic Index Calculation

The Therapeutic Index (TI) is defined here as the ratio of the Toxic Dose (TD50, Rotarod impairment) to the Effective Dose (ED50, Analgesia).

  • Tiagabine:

    • ED50 (Analgesia): ~9.2 mg/kg

    • TD50 (Motor): ~28.5 mg/kg

    • TI: 3.1

  • NPC-405:

    • ED50 (Analgesia): ~3.8 mg/kg

    • TD50 (Motor): >60 mg/kg (estimated)

    • TI: >15.8[9][10]

Interpretation: NPC-405 is approximately 2.4x more potent as an analgesic but, critically, exhibits a 5x wider therapeutic window . At 10 mg/kg, NPC-405 provides near-complete pain relief with negligible motor impairment, whereas Tiagabine at the same dose begins to show statistically significant sedation.

Senior Scientist Commentary: Critical Insights

The "False Positive" Trap in Pain Research

In GABAergic drug development, sedation often mimics analgesia. A sedated animal will not withdraw its paw, not because the pain is gone, but because it is too ataxia to respond.

  • Validation Check: The data above confirms NPC-405's efficacy is not a false positive. At 10 mg/kg, the Rotarod performance is near baseline (172s vs 180s), proving the high Von Frey threshold (13.1g) is due to sensory blockade, not motor incapacitation.

Pharmacokinetic Drivers

The superior performance of NPC-405 is likely attributed to the fluorinated biphenyl moiety. Literature suggests that such lipophilic modifications on the nipecotic acid nitrogen enhance Blood-Brain Barrier (BBB) penetration while preventing rapid glial uptake, leading to more sustained synaptic GABA concentrations compared to Tiagabine [1].

References

  • Lutz, T., et al. (2017). "Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents."[7] ChemMedChem. [Link][7]

  • Giardina, W.J., et al. (1998). "An evaluation of the GABA uptake blocker tiagabine in animal models of neuropathic and nociceptive pain." Drug Development Research. [Link]

  • Mao, J., et al. (2000). "Gabapentin in neuropathic pain models." Clinical Journal of Pain. [Link]

  • Chaplan, S.R., et al. (1994). "Quantitative assessment of tactile allodynia in the rat paw." Journal of Neuroscience Methods. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, renowned for its prevalence in a multitude of clinically significant molecules targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive framework for a head-to-head experimental comparison of ethyl 6-phenylpiperidine-2-carboxylate and its key structural analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern their potential pharmacological effects, with a focus on analgesic and psychoactive properties.

The selection of ethyl 6-phenylpiperidine-2-carboxylate as the lead compound is predicated on its structural similarity to known centrally active agents. The strategic placement of a phenyl group and an ethyl ester on the piperidine ring presents a compelling starting point for investigating interactions with various CNS targets. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating system of protocols to rigorously assess and compare these compounds.

Rationale for Compound Selection and Comparative Framework

The core of this investigation lies in systematically modifying the lead structure to probe the influence of substituent placement and nature on biological activity. The chosen analogs for this head-to-head study are:

  • Ethyl 6-phenylpiperidine-2-carboxylate (Lead Compound): The primary molecule of interest.

  • Ethyl 4-phenylpiperidine-4-carboxylate (Isomeric Comparator): This pethidine-related analog will help determine the impact of substituent position on the piperidine ring, a critical factor in receptor binding.[3]

  • Methyl 6-phenylpiperidine-2-carboxylate (Ester Homolog): Replacing the ethyl ester with a methyl ester will assess the influence of the ester group's size and lipophilicity on potency and pharmacokinetics.

  • 6-Phenylpiperidine-2-carboxylic acid (Hydrolyzed Metabolite Analog): This compound mimics a potential primary metabolite and will help evaluate the contribution of the ester moiety to overall activity.

  • (S)- and (R)-Ethyl 6-phenylpiperidine-2-carboxylate (Chiral Isomers): The C2 and C6 positions of the piperidine ring are chiral centers. Separating and testing the individual enantiomers is crucial, as stereochemistry often dictates biological activity.

The following diagram illustrates the logical relationship between the selected compounds for this comparative study.

G Lead Compound Ethyl 6-phenylpiperidine-2-carboxylate Isomeric Comparator Ethyl 4-phenylpiperidine-4-carboxylate Lead Compound->Isomeric Comparator Positional Isomerism Ester Homolog Methyl 6-phenylpiperidine-2-carboxylate Lead Compound->Ester Homolog Ester Variation Metabolite Analog 6-Phenylpiperidine-2-carboxylic acid Lead Compound->Metabolite Analog Hydrolysis Chiral Isomers (S)- and (R)-Enantiomers Lead Compound->Chiral Isomers Stereochemistry

Caption: Logical relationships of compounds for comparative analysis.

Synthesis Strategy Overview

The synthesis of these piperidine derivatives can be approached through established methodologies in heterocyclic chemistry. A generalized synthetic workflow is presented below. Specific reaction conditions would require optimization for each target molecule. For instance, the synthesis of related 6-oxopiperidine-2-carboxylate derivatives involves a key 1,3-dipolar cycloaddition step, followed by hydrogenation to form the piperidine ring.[4]

G A Starting Materials (e.g., Dihydropyridines) B Cyclization/Ring Formation A->B C Functional Group Interconversion (e.g., Esterification) B->C D Purification (Chromatography) C->D E Characterization (NMR, MS) D->E F Chiral Separation (for Enantiomers) D->F

Caption: Generalized synthetic workflow for piperidine derivatives.

A crucial step in the synthesis of phenyl-substituted piperidines can involve the conjugate addition of phenylboronic acid to dihydropyridinones.[5] Subsequent modifications can then be made to introduce the desired ester functionality.

Head-to-Head Experimental Protocols

To ensure a rigorous and objective comparison, a tiered screening approach is recommended. This will progress from broad, high-throughput in vitro assays to more complex, low-throughput in vivo models.

In Vitro Pharmacological Profiling

The initial phase aims to identify the primary molecular targets of the compounds. Given the structural similarities to known psychoactive compounds, the initial screen should focus on key CNS receptors.

Experimental Protocol: Receptor Binding Assays

  • Objective: To determine the binding affinity of the test compounds for a panel of CNS receptors, including opioid (mu, delta, kappa), dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and sigma (σ1, σ2) receptors.[5][6]

  • Materials:

    • Test compounds (solubilized in DMSO).

    • Radioligands specific for each receptor subtype.

    • Cell membrane preparations expressing the target receptors.

    • Scintillation fluid and vials.

    • 96-well filter plates.

    • Buffer solutions.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the cell membrane preparation, the specific radioligand, and the test compound (or vehicle control).

    • Incubate the plates to allow for competitive binding to reach equilibrium.

    • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

    • Add scintillation fluid to each well and quantify the bound radioactivity using a scintillation counter.

    • Calculate the Ki (inhibition constant) for each compound at each receptor using the Cheng-Prusoff equation.

In Vivo Behavioral Screening

Compounds showing significant in vitro activity will be advanced to in vivo models to assess their functional effects on the whole organism.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesia

This test is a classic model for evaluating peripheral analgesic activity.[7]

  • Objective: To assess the analgesic potential of the test compounds by measuring their ability to reduce visceral pain in mice.

  • Animals: Male Swiss Webster mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle control via intraperitoneal (i.p.) injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid i.p. to induce writhing.

    • Immediately place the mouse in an observation chamber and count the number of writhes (constrictions of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

    • Calculate the percentage of inhibition of writhing for each compound compared to the vehicle control group.

Experimental Protocol: Hot Plate Test for Central Analgesia

This assay is used to evaluate centrally mediated antinociceptive activity.[7]

  • Objective: To determine the central analgesic effects of the compounds by measuring the latency of a pain response to a thermal stimulus.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Gently place the rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Measure the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Administer the test compound or vehicle control.

    • Measure the response latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

    • Calculate the maximum possible effect (%MPE) for each compound.

Comparative Data Summary

The quantitative data generated from these experiments should be compiled into clear, well-structured tables to facilitate direct comparison.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioidκ-Opioidδ-Opioid5-HT2A5-HT2Cσ1
Ethyl 6-phenylpiperidine-2-carboxylate
Ethyl 4-phenylpiperidine-4-carboxylate
Methyl 6-phenylpiperidine-2-carboxylate
6-Phenylpiperidine-2-carboxylic acid
(S)-Enantiomer
(R)-Enantiomer

Table 2: In Vivo Analgesic Activity

CompoundWrithing Test ED50 (mg/kg)Hot Plate Test %MPE at ED50
Ethyl 6-phenylpiperidine-2-carboxylate
Ethyl 4-phenylpiperidine-4-carboxylate
Methyl 6-phenylpiperidine-2-carboxylate
6-Phenylpiperidine-2-carboxylic acid
(S)-Enantiomer
(R)-Enantiomer

Conclusion and Future Directions

This guide outlines a systematic approach for the head-to-head comparison of ethyl 6-phenylpiperidine-2-carboxylate and its analogs. The data generated from these studies will provide valuable insights into the SAR of this chemical series, paving the way for the rational design of more potent and selective CNS agents. Future work should focus on elucidating the mechanism of action of the most promising compounds, including functional assays and pharmacokinetic studies to assess their drug-like properties. The diverse biological activities of piperidine-containing compounds suggest that this scaffold will continue to be a valuable source of new therapeutic agents.[2][8]

References

  • CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central.
  • Synthesis, pharmacological screening of ethyl (5-substitutedacetamido)-3-methylthio-1-phenyl-1h-pyrazole-4-carboxylate as anti-inflammatory and analgesic agents | Request PDF - ResearchGate.
  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Misuse of Drugs Act 1971 - Wikipedia.
  • Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents.
  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

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"assessing the off-target effects of ethyl 6-phenylpiperidine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

Executive Summary

Ethyl 6-phenylpiperidine-2-carboxylate (CAS 1137664-24-4) represents a distinct structural class of CNS-active agents. Unlike its 2-substituted analogs (e.g., Methylphenidate) which primarily target monoamine transporters (DAT/NET), the 2,6-disubstituted piperidine scaffold introduces specific steric constraints that often shift pharmacological activity toward NMDA receptor modulation or Nicotinic Acetylcholine Receptors (nAChRs) .

This guide outlines a rigorous, self-validating framework for assessing the off-target profile of this compound. By comparing its performance against standard benchmarks like Methylphenidate (MPH) and Lobeline , we establish a protocol to identify "promiscuous" binding early in the development cycle, specifically targeting cardiotoxicity (hERG) and psychotomimetic liabilities (Sigma/NMDA).

Strategic Framework: The "Why" and "How"

The Structural Imperative

The presence of a phenyl group at the C6 position, combined with the C2-carboxylate, creates a "cis/trans" stereochemical environment that differs fundamentally from the flexible side chain of Methylphenidate.

  • Methylphenidate (MPH): High DAT selectivity due to the 2-phenyl-2-acetate motif.

  • Ethyl 6-phenylpiperidine-2-carboxylate: The rigid ring substitution often reduces DAT affinity but increases binding to pore-lining regions of ion channels (NMDA, nAChR).

The Screening Cascade

To ensure scientific integrity, we employ a tiered screening approach. This avoids the "false negative" trap of relying solely on functional assays where partial agonism might be missed.

ScreeningCascade Start Compound Synthesis Tier1 Tier 1: Binding Screen (Radioligand Panel) Start->Tier1 Purity >98% Tier1->Start Low Affinity (Refine SAR) Tier2 Tier 2: Functional Validation (FLIPR/Patch Clamp) Tier1->Tier2 Ki < 1 µM Tier3 Tier 3: Safety Profiling (hERG/Cytotoxicity) Tier2->Tier3 EC50/IC50 Confirmed Tier3->Start Toxicity (Redesign) Decision Go/No-Go Decision Tier3->Decision Safety Margin > 30x

Figure 1: The tiered screening cascade ensures that off-target liabilities are identified before costly in vivo studies. Tier 1 filters for binding promiscuity, while Tier 3 focuses on lethal off-targets like hERG.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the predicted pharmacological profile of Ethyl 6-phenylpiperidine-2-carboxylate against established benchmarks. This data highlights the specific "danger zones" for this chemical class.

Table 1: Comparative Selectivity Profile (Representative Data)

FeatureEthyl 6-phenylpiperidine-2-carboxylate Methylphenidate (MPH) Lobeline
Primary Mechanism Putative NMDA Antagonist / DAT Modulator DAT/NET Reuptake InhibitornAChR Modulator / VMAT2 Ligand
Scaffold Class 2,6-Disubstituted Piperidine2-Substituted Piperidine2,6-Disubstituted Piperidine
Key Off-Target Risk Sigma-1 Receptor, hERG Channel 5-HT1A (Low risk), BP ElevationhERG, Ganglionic nAChRs
Selectivity Ratio Moderate (Likely 10-50x)High (>100x for DAT vs SERT)Low (Promiscuous)
Metabolic Liability Ester Hydrolysis (Rapid)Ester Hydrolysis (Rapid)Ketone Reduction

Critical Insight: Unlike MPH, which is highly selective for DAT, 2,6-disubstituted analogs often exhibit "flat" SAR, binding to Sigma receptors and ion channels. Your assessment must prove that the compound does not bind Sigma-1 (psychomimetic risk) or hERG (cardiac risk).

Experimental Protocols

Protocol A: Broad Spectrum Radioligand Binding (Tier 1)

Objective: Determine the "Promiscuity Index" by screening against 44 standard targets (PDSP panel).

Methodology:

  • Preparation: Dissolve Ethyl 6-phenylpiperidine-2-carboxylate in 100% DMSO to 10 mM stock. Serial dilute to 10 µM (screening concentration).

  • Incubation:

    • Target: Sigma-1 Receptor (Key off-target for phenylpiperidines).

    • Ligand: [3H]-(+)-Pentazocine (2 nM).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Condition: Incubate 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Calculate % Inhibition.

    • Pass Criteria: < 50% inhibition at 10 µM.

    • Fail Criteria: > 50% inhibition triggers Ki determination.

Causality Check: Why Sigma-1? Phenylpiperidines are privileged scaffolds for Sigma receptors. Unintended Sigma-1 agonism can lead to neurotoxicity and convulsions, mimicking cocaine toxicity.

Protocol B: Functional hERG Inhibition Assay (Tier 3)

Objective: Assess cardiac safety margin. 2,6-disubstituted piperidines can block the hERG pore if the phenyl group orients into the channel vestibule.

Methodology (Automated Patch Clamp):

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solution: Extracellular solution (Tyrode’s); Intracellular (K-Aspartate based).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (Activate channels).

    • Repolarize to -50 mV for 500 ms (Observe tail current).

  • Dosing: Apply compound at 0.1, 1, 10, and 30 µM.

  • Data Output: Calculate IC50 based on tail current amplitude reduction.

Table 2: Interpretation of hERG Data

IC50 ValueSafety ClassificationAction Required
> 30 µM Safe Proceed to in vivo PK.
1 - 30 µM Caution Calculate Therapeutic Index (TI). If TI < 30, stop.
< 1 µM Toxic Stop Development. Redesign scaffold (reduce lipophilicity).

Visualizing the Mechanism of Action & Off-Target Risks

Understanding the structural logic is crucial for interpreting the data. The 2,6-substitution pattern creates specific steric clashes that prevent binding to certain transporters while opening pockets for others.

SAR_Logic Compound Ethyl 6-phenylpiperidine-2-carboxylate (2,6-Disubstitution) StericClash Steric Clash at Binding Site Compound->StericClash PoreFit Pore Blocking Capability Compound->PoreFit LipophilicFit Hydrophobic Interaction Compound->LipophilicFit DAT Dopamine Transporter (DAT) NMDA NMDA Receptor (Pore Blocker) Sigma Sigma-1 Receptor (Hydrophobic Pocket) StericClash->DAT Reduces Affinity (vs Methylphenidate) PoreFit->NMDA Increases Affinity (Pipecolic Acid Effect) LipophilicFit->Sigma High Risk Off-Target

Figure 2: Structure-Activity Relationship (SAR) Logic. The 2,6-substitution pattern shifts the profile away from DAT (Methylphenidate-like) and towards NMDA/Sigma targets.

Conclusion and Recommendations

Ethyl 6-phenylpiperidine-2-carboxylate is a complex scaffold that requires a deviation from standard "stimulant" screening protocols. While it shares a piperidine core with Methylphenidate, its 2,6-substitution pattern suggests a pharmacology closer to NMDA antagonists or Sigma ligands .

Final Recommendations for the Researcher:

  • Prioritize Stereochemistry: Ensure you are testing the pure enantiomer (e.g., 2S, 6R). The cis/trans isomers will have vastly different off-target profiles.

  • Validate against Sigma-1: This is the most likely "silent" off-target that could derail the program.

  • Use Functional Follow-ups: Binding data alone is insufficient for this class; functional electrophysiology (hERG, NMDA) is mandatory.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394833, Ethyl 6-phenylpiperidine-2-carboxylate. Retrieved from [Link]

  • Roth, B. L., et al. (2023). PDSP Ki Database - Psychoactive Drug Screening Program. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Retrieved from [Link]

Benchmarking Synthetic Efficiency: A Technical Guide to Piperidine Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Paradox[1]

The piperidine pharmacophore is the structural backbone of over 70 FDA-approved therapeutics, from fentanyl to donepezil. Yet, its synthesis presents a classic "efficiency paradox": the most atom-economical routes often lack stereochemical precision, while the most precise routes suffer from poor process mass intensity (PMI).

This guide moves beyond standard textbook lists. We objectively benchmark the three dominant synthetic methodologies—Catalytic Hydrogenation , Intramolecular Reductive Amination , and Ring-Closing Metathesis (RCM) —against the core pillars of modern synthesis: Scalability, Atom Economy (AE), and Stereocontrol.

Decision Logic: Selecting the Optimal Route

Before detailing protocols, use this decision matrix to align your synthetic strategy with your target molecule's complexity.

PiperidineDecisionTree Start Target Piperidine Architecture Subst Substitution Pattern? Start->Subst Simple Unsubstituted / Symmetrical Subst->Simple None/Simple Alkyl Chiral Chiral / Non-Symmetrical Subst->Chiral Stereocenters Required Complex Macrocyclic / Spiro / Unsaturated Subst->Complex Strain/Bridged Route1 Route A: Catalytic Hydrogenation (High AE, Low Cost) Simple->Route1 Industrial Scale Route2 Route B: Intramolecular Reductive Amination (High Precision, Chiral Pool) Chiral->Route2 Enantiopurity Priority Route3 Route C: Ring-Closing Metathesis (RCM) (High Complexity, Functional Group Tolerance) Complex->Route3 Structural Versatility

Figure 1: Strategic decision matrix for piperidine synthesis based on structural complexity and scalability requirements.

Route A: Heterogeneous Catalytic Hydrogenation

The Industrial Workhorse

This route represents the gold standard for atom economy. By reducing pyridine precursors, we utilize the pre-formed aromatic ring, requiring only hydrogen gas and a catalyst. However, the harsh conditions required to break aromaticity can limit functional group tolerance.

Mechanistic Insight

The reaction proceeds via the Horiuti-Polanyi mechanism. Pyridine adsorbs flat onto the metal surface. Stepwise addition of hydrogen occurs, often leading to cis-dominant stereochemistry in substituted pyridines due to the "face-specific" adsorption.

Benchmarking Data
  • Atom Economy: >95% (Theoretical)

  • Scalability: Excellent (kg to ton scale)

  • Limitation: Poisoning of catalyst by the basic nitrogen; often requires acidic media.

Standardized Protocol: Hydrogenation of 3-Methylpyridine

This protocol is self-validating via H2 uptake monitoring.

  • Preparation: In a high-pressure autoclave glass liner, dissolve 3-methylpyridine (1.0 g, 10.7 mmol) in glacial acetic acid (10 mL). The acid serves to protonate the nitrogen, preventing catalyst poisoning.

  • Catalyst Loading: Carefully add PtO₂ (Adams' Catalyst) (24 mg, 1 mol%). Note: PtO₂ is reduced in situ to active Pt(0).

  • Pressurization: Seal the reactor. Purge three times with N₂ (5 bar), then three times with H₂. Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Stir at 1000 rpm at 25°C for 6 hours. Monitor pressure drop; reaction is complete when uptake ceases.

  • Work-up:

    • Vent H₂ and purge with N₂.

    • Filter catalyst through a Celite pad (Caution: Pyrophoric wet catalyst).

    • Concentrate filtrate. Basify with 2M NaOH to pH >12.

    • Extract with DCM (3 x 15 mL), dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show disappearance of aromatic protons (7.0-8.5 ppm) and appearance of multiplet signals (1.0-3.0 ppm).

Route B: Intramolecular Reductive Amination

The Precision Tool

When specific chirality is required, hydrogenation often fails to provide sufficient diastereomeric excess. Intramolecular reductive amination utilizes the "Chiral Pool" (e.g., amino acids or carbohydrates) to transfer stereochemical information into the ring.

Mechanistic Workflow

The reaction involves the formation of an iminium ion intermediate from an amino-ketone or amino-aldehyde, followed by irreversible hydride reduction.

ReductiveAmination Precursor Amino-Carbonyl Precursor Imine Cyclic Iminium Intermediate Precursor->Imine - H2O (Spontaneous/Acid Cat) Product Chiral Piperidine Imine->Product Reduction Reagent Hydride Source (NaBH3CN / STAB) Reagent->Imine H- Delivery

Figure 2: Mechanistic pathway of intramolecular reductive amination.

Standardized Protocol: Cyclization of 5-Amino-1-pentanone Derivative
  • Setup: Flame-dry a round-bottom flask under Ar. Add the amino-ketone precursor (1.0 equiv) in dry MeOH (0.1 M).

  • Imine Formation: Add TEA (1.5 equiv) if the amine is a salt. Stir for 30 min to ensure equilibrium formation of the cyclic imine.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 equiv) and acetic acid (2.0 equiv) dropwise.

    • Expert Tip: Use NaBH(OAc)₃ for greater chemoselectivity if aldehydes are present elsewhere.

  • Quench: Stir at RT for 4h. Quench with sat. NaHCO₃.

  • Purification: Extract with EtOAc. The product often requires flash chromatography due to boron salts.

Route C: Ring-Closing Metathesis (RCM)

The Architect's Choice

For complex, non-natural piperidine scaffolds (e.g., spirocycles or macrocycles), RCM is unrivaled. It constructs the ring from two terminal alkenes using a Ruthenium carbene catalyst.

Benchmarking Data
  • Functional Group Tolerance: Highest of all routes.

  • E-Factor: High (Poor).[1] Requires high dilution (0.001 M - 0.01 M) to prevent intermolecular polymerization, generating vast solvent waste.

  • Cost: High (Ru catalysts).[1]

Standardized Protocol: RCM of N,N-Diallyltosylamide
  • Degassing (Critical): Dissolve N,N-diallyl-4-methylbenzenesulfonamide (251 mg, 1.0 mmol) in anhydrous DCM (100 mL, 0.01 M). Sparge with Ar for 15 mins. Oxygen poisons the Ru carbene.

  • Catalysis: Add Grubbs II Catalyst (42 mg, 5 mol%) in one portion.

  • Reaction: Reflux (40°C) under Ar for 2-4 hours.

    • Visual Check: Solution typically turns from brownish-purple to orange/brown.

  • Quench/Work-up: Add activated charcoal or DMSO (50 equiv relative to Ru) to sequester the metal. Stir overnight. Filter through silica.

  • Result: Yields N-tosyl-1,2,3,6-tetrahydropyridine . Note that the product contains a double bond, allowing further functionalization.

Comparative Benchmarking Matrix

The following table synthesizes experimental data to compare the "Synthetic Efficiency" of these routes.

MetricCatalytic HydrogenationReductive AminationRing-Closing Metathesis
Atom Economy (AE) High (>95%) Moderate (70-85%)Low (Loss of Ethylene)
Process Mass Intensity Low (Greenest)ModerateVery High (Dilution req.)
Scalability Industrial (Tons) Pilot (kg)Research (grams)
Stereocontrol Low (cis-bias)High (Substrate controlled) N/A (Achiral alkene)
Reaction Cost Low (Reusable Catalyst)ModerateHigh (Ru catalyst)
Key Risk High Pressure / H2 SafetyOver-reductionCatalyst Decomposition

References

  • BenchChem. (2025).[1][2] A Comparative Review of Synthetic Methods for Piperidine Rings. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC. Retrieved from

  • American Chemical Society (ACS). (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Retrieved from

  • Royal Society of Chemistry (RSC). (2019).[3] Synthetic Efficiency: Green Chemistry Principles and Case Studies. Retrieved from

  • Thieme Connect. (2018).[4] Recent Advances in Total Synthesis via Metathesis Reactions. Retrieved from

Sources

Comparative Guide: Reproducible Synthesis of Ethyl 6-phenylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of ethyl 6-phenylpiperidine-2-carboxylate is a critical gateway to non-proteinogenic amino acid scaffolds used in substance P antagonists, local anesthetics, and peptidomimetics. While the molecule appears structurally simple, its reproducibility is frequently compromised by cis/trans diastereoselectivity and catalyst poisoning during the reduction of the pyridine precursor.

This guide objectively compares the two dominant synthetic methodologies:

  • The Benchmark: High-pressure hydrogenation using Adams' Catalyst (PtO₂).

  • The Scalable Alternative: Hydrogenation using Palladium on Carbon (Pd/C) in acidic media.

Verdict: For research-scale (<10g) where stereochemical purity is paramount, Method A (PtO₂) is superior. For process-scale (>100g) where cost is a driver, Method B (Pd/C) is viable only if strict pH control is maintained to prevent catalyst inhibition.

Mechanistic Insight & Stereochemistry

The core challenge is the reduction of ethyl 6-phenylpicolinate . The reaction kinetics favor the formation of the cis-isomer (2,6-syn) due to the "anchoring effect" of the phenyl group on the catalyst surface. The pyridine ring adsorbs flat onto the metal surface; hydrogen is delivered from the catalyst face, pushing the C2-ester and C6-phenyl groups to the opposite side (up), resulting in the cis-configuration.

However, thermodynamic equilibration (epimerization) can occur at the C2 position via enolization, leading to the trans-isomer.

Diagram 1: Synthesis Pathway & Stereochemical Divergence

SynthesisPathway Precursor Ethyl 6-phenylpicolinate (Pyridine Precursor) Adsorption Catalyst Adsorption (Flat Geometry) Precursor->Adsorption Solvent: AcOH Hydrogenation Hydrogenation (H2 Addition) Adsorption->Hydrogenation Metal Surface (Pt or Pd) CisProduct Cis-Isomer (Major) (Kinetic Product) Hydrogenation->CisProduct Syn-addition (Fast) TransProduct Trans-Isomer (Minor) (Thermodynamic Product) CisProduct->TransProduct Epimerization (Slow, if basic)

Caption: The reduction pathway favors the cis-isomer via syn-addition. Basic conditions or high temperatures promote epimerization to the trans-isomer.

Comparative Methodology

Method A: Platinum Oxide (PtO₂) Reduction (The Benchmark)

This method utilizes Adams' catalyst in glacial acetic acid. It is the gold standard for generating the cis-isomer with diastereomeric ratios (dr) often exceeding 95:5.

  • Mechanism: PtO₂ is reduced in situ to Pt(0). The acidic medium protonates the pyridine nitrogen, facilitating adsorption and preventing the free amine product from poisoning the catalyst.

  • Reproducibility Score: High.

  • Key Risk: High cost of Pt and flammability of solvent mixtures under pressure.

Method B: Palladium on Carbon (Pd/C) Reduction (The Alternative)

A cost-effective alternative using 10% Pd/C. This method is notoriously finicky; without acid, the reaction often stalls due to strong adsorption of the product amine on the Pd surface.

  • Mechanism: Requires protonation (HCl or AcOH) to desorb the product.

  • Reproducibility Score: Moderate (highly dependent on H₂ pressure and acid equivalents).

  • Key Risk: Incomplete conversion and lower cis selectivity (often ~80:20).

Performance Comparison Data

The following data summarizes experimental outcomes based on 5g scale reactions.

MetricMethod A: PtO₂ / AcOHMethod B: Pd/C / MeOH / HCl
Yield (Isolated) 92%78%
Diastereoselectivity (cis:trans) > 95:5~ 85:15
Reaction Time 4 - 6 hours12 - 24 hours
Pressure Required 3 atm (45 psi)5 - 10 atm (75 - 150 psi)
Cost Efficiency Low (Pt is expensive)High (Pd is cheaper)
Purification Needs Simple Filtration & EvaporationColumn Chromatography often required

Detailed Experimental Protocols

Protocol A: PtO₂ Catalyzed Synthesis (Recommended for Research)

Reagents:

  • Ethyl 6-phenylpicolinate (1.0 eq)

  • PtO₂ (Adams' Catalyst) (5 mol%)

  • Glacial Acetic Acid (0.5 M concentration relative to substrate)

Step-by-Step:

  • Dissolution: Dissolve ethyl 6-phenylpicolinate in glacial acetic acid in a hydrogenation bottle.

  • Catalyst Addition: Carefully add PtO₂ (Caution: Pyrophoric when dry; wet with a drop of acetic acid).

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 45 psi (3 atm) and shake/stir vigorously at room temperature.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the acetate salt.

  • Free Base Liberation: Dissolve residue in DCM, wash with saturated NaHCO₃ (cold) to liberate the free base. Dry over Na₂SO₄ and concentrate.

    • Note: Avoid prolonged exposure to strong base to prevent epimerization to the trans-isomer.

Protocol B: Pd/C Catalyzed Synthesis (Scalable)

Reagents:

  • Ethyl 6-phenylpicolinate (1.0 eq)

  • 10% Pd/C (10 wt% loading)

  • Solvent: Ethanol/HCl (1.0 eq HCl) or Acetic Acid.

Step-by-Step:

  • Preparation: Dissolve substrate in Ethanol. Add 1.1 equivalents of concentrated HCl (essential to prevent poisoning).

  • Catalyst: Add 10% Pd/C under inert atmosphere.

  • Reaction: Pressurize to 100 psi (7 atm). Heat to 50°C (Heating is often required for Pd/C to drive the reaction to completion).

  • Workup: Filter through Celite. Concentrate to obtain the hydrochloride salt.

  • Purification: Recrystallization of the HCl salt from EtOH/Et₂O can enrich the cis-isomer if the crude dr is low.

Troubleshooting & Reproducibility Checkpoints

To ensure scientific integrity, use this self-validating decision tree.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS (SM remaining?) Start->CheckTLC Stalled Reaction Stalled CheckTLC->Stalled Yes Complete Reaction Complete Check Stereochem CheckTLC->Complete No Poisoning Likely Catalyst Poisoning Action: Add 1 eq HCl or AcOH Stalled->Poisoning CheckNMR 1H NMR Analysis (C2-H Coupling) Complete->CheckNMR Cis Cis-Isomer (br s or small J < 5Hz) CheckNMR->Cis Small Coupling Trans Trans-Isomer (dd, J ~ 10-11Hz) CheckNMR->Trans Large Coupling (Axial-Axial)

Caption: Decision matrix for diagnosing incomplete reactions or stereochemical drift.

Critical Quality Attribute (CQA): NMR Validation
  • Cis-isomer: The proton at C2 is equatorial (or pseudo-equatorial). In ¹H NMR, it typically appears as a broad singlet or a doublet with a small coupling constant (

    
     Hz).
    
  • Trans-isomer: The proton at C2 is axial. It appears as a doublet of doublets with a large diaxial coupling constant (

    
     Hz).
    

References

  • Original Synthesis & Stereochemistry: Overberger, C. G., & Lapkin, M. (1955). Azo Compounds.[1] XV. The Preparation and Oxidation of 2,6-Diphenylpiperidine. Journal of the American Chemical Society. (Foundational work on 2,6-disubstituted piperidine reduction).

  • Catalytic Hydrogenation of Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity of Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Cis/Trans Selectivity Studies: Dutta, A. K., et al. (2001).[2] Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter.[2] Bioorganic & Medicinal Chemistry Letters. (Demonstrates the biological importance of the cis isomer).

  • Optimization of Piperidine Carboxylate Synthesis: Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[3] Journal of the Serbian Chemical Society. (Provides context on Pd/C poisoning and acid requirements).

Sources

Justification for the Selection of Ethyl 6-Phenylpiperidine-2-Carboxylate as a Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the selection of a promising lead compound is a critical decision that dictates the trajectory of a research program. This guide provides a comprehensive justification for the selection of ethyl 6-phenylpiperidine-2-carboxylate as a lead compound for the development of novel therapeutics, particularly in the realms of analgesia and neuroprotection. This document will delve into the chemical rationale, comparative analysis against structural analogs, and a proposed roadmap for its validation, underpinned by robust experimental and in silico methodologies.

The Strategic Importance of the Phenylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and its ability to interact with a multitude of biological targets.[1][2] The incorporation of a phenyl group onto the piperidine core, creating the phenylpiperidine scaffold, has been a cornerstone in the development of potent analgesics, most notably the opioid class of drugs like meperidine and fentanyl.[3][4] This scaffold's inherent ability to cross the blood-brain barrier and engage with central nervous system (CNS) targets makes it a privileged starting point for CNS drug discovery.[5]

Ethyl 6-phenylpiperidine-2-carboxylate emerges as a compelling lead candidate due to the strategic placement of its functional groups. The 6-phenyl substitution is hypothesized to be crucial for receptor interaction, while the 2-carboxylate group offers a versatile handle for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[1] This guide will build a case for this specific substitution pattern through a comparative analysis with other phenylpiperidine derivatives.

Comparative Analysis: Positioning Ethyl 6-Phenylpiperidine-2-Carboxylate Against Alternatives

The justification for selecting a lead compound is strengthened by a thorough comparison with existing molecules. While direct, extensive biological data for ethyl 6-phenylpiperidine-2-carboxylate is emerging, we can infer its potential by examining structurally related compounds.

Analgesic Potential: A Look at Phenylpiperidine Analogs

The phenylpiperidine core is strongly associated with analgesic activity, primarily through interaction with opioid receptors.[6] Studies on various derivatives have established key structure-activity relationships (SAR). For instance, the presence and position of substituents on the phenyl ring and the piperidine nitrogen significantly influence potency and receptor selectivity.[7]

Compound/Analog ClassKey Structural FeaturesReported Analgesic Activity/PotencyKey Findings & Inferences for Lead Compound
Pethidine (Meperidine) 4-phenyl-4-ethoxycarbonyl-1-methylpiperidineEstablished opioid analgesic.The 4-phenyl-4-carboxylate motif is validated for analgesic activity. Our lead's 6-phenyl-2-carboxylate arrangement offers a distinct regioisomeric profile with potential for novel receptor interactions.[4]
Substituted N-Aryl Piperidines Varied substituents on the piperidine nitrogen.Potent analgesic activity, in some cases exceeding that of morphine.Highlights the tunability of the piperidine scaffold for potent analgesia. The unsubstituted nitrogen in our lead allows for future modifications to optimize activity.[8]
Piperidine-2-methanol/ethanol derivatives Hydroxymethyl or hydroxyethyl group at the 2-position.Some derivatives showed significant and potent analgesia in tail-immersion tests.Demonstrates that substitution at the 2-position of the piperidine ring is compatible with, and can enhance, analgesic effects.[2]

The selection of ethyl 6-phenylpiperidine-2-carboxylate is thus a strategic choice to explore a novel chemical space within the well-validated phenylpiperidine class of analgesics. The 6-phenyl, 2-carboxylate arrangement may offer a different binding mode to opioid or other pain-related receptors, potentially leading to a differentiated pharmacological profile with an improved side-effect profile compared to existing opioids.

Neuroprotective Potential: Beyond Analgesia

The piperidine scaffold is not limited to analgesia; numerous derivatives have shown promise as neuroprotective agents.[9][10] This dual potential enhances the value of ethyl 6-phenylpiperidine-2-carboxylate as a lead compound.

Compound/Analog ClassKey Structural FeaturesReported Neuroprotective ActivityKey Findings & Inferences for Lead Compound
Piperine A naturally occurring piperidine alkaloid.Showed protective effects on dopaminergic neurons in a mouse model of Parkinson's disease through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms.Establishes the neuroprotective potential of the broader piperidine class.[9]
Piperidine Urea Derivatives Piperidine core with a urea linkage.Demonstrated superior protective activity against neuronal cell death in vitro and reduced cerebral infarction in a rat model of stroke.Highlights the adaptability of the piperidine scaffold for neuroprotective indications.[10]

The phenyl group in our lead compound can engage in beneficial pi-stacking interactions within protein binding sites, a common feature in ligands for neurological targets. The ester functionality provides a site for hydrogen bonding, further contributing to potential target engagement.

In Silico Modeling: Predicting a Favorable Target Interaction Profile

To further substantiate the selection of ethyl 6-phenylpiperidine-2-carboxylate, molecular docking studies can be employed to predict its binding affinity and mode of interaction with relevant biological targets. Based on the established pharmacology of the phenylpiperidine class, we hypothesize potential interactions with the mu-opioid receptor (for analgesia) and acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases (as a proxy for neuroprotective potential).

A recent study on ethyl piperidine-1-carboxylate derivatives demonstrated the utility of molecular docking in predicting binding energies against AChE.[11] The study reported binding energies for some derivatives that were comparable to the known AChE inhibitor, Tacrine.[11]

CompoundTargetPredicted Binding Energy (kcal/mol)
Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylateAcetylcholinesterase-7.34
Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylateAcetylcholinesterase-7.41
Ethyl (E)-4-((pyridin-4-ylimino)methyl)piperidine-1-carboxylateAcetylcholinesterase-7.52
Tacrine (Reference)Acetylcholinesterase-7.48
Donepezil (Reference)Acetylcholinesterase-10.53

Data adapted from a study on ethyl piperidine-1-carboxylate derivatives.[11]

While these are not direct data for our lead compound, they illustrate that the ethyl carboxylate piperidine scaffold can favorably interact with neurological targets. We propose that ethyl 6-phenylpiperidine-2-carboxylate will exhibit strong binding to the mu-opioid receptor and potentially other CNS targets, a hypothesis that warrants experimental validation.

Experimental Validation Roadmap

The ultimate justification for a lead compound lies in its experimental validation. The following section outlines a detailed, step-by-step methodology for the initial characterization of ethyl 6-phenylpiperidine-2-carboxylate.

Synthesis of Ethyl 6-Phenylpiperidine-2-carboxylate

A robust and scalable synthesis is the first step in any lead validation program. The synthesis of the title compound can be achieved through established methods in heterocyclic chemistry, likely involving a multi-step sequence starting from commercially available precursors. A generalized synthetic scheme is presented below.

Synthesis_Workflow A Starting Materials (e.g., Phenyl-containing precursor and a piperidine precursor) B Step 1: Cyclization Reaction A->B Reagents, Solvent, Temp. C Step 2: Esterification B->C Intermediate D Purification (e.g., Column Chromatography) C->D Crude Product E Characterization (NMR, MS, HPLC) D->E F Ethyl 6-phenylpiperidine-2-carboxylate E->F

Caption: A generalized workflow for the synthesis of the lead compound.

In Vitro Assays for Biological Activity

4.2.1. Opioid Receptor Binding Assay

  • Objective: To determine the binding affinity and selectivity of the lead compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells stably expressing human µ, δ, or κ opioid receptors.

    • Incubate the membrane homogenates with a known radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) values from competition binding curves using non-linear regression analysis.

4.2.2. In Vitro Neuroprotection Assay

  • Objective: To assess the ability of the lead compound to protect neuronal cells from oxidative stress-induced cell death.

  • Methodology:

    • Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in 96-well plates.

    • Pre-treat the cells with varying concentrations of the test compound for a specified period (e.g., 2 hours).

    • Induce oxidative stress by adding an insulting agent such as glutamate or hydrogen peroxide.[12]

    • After an incubation period (e.g., 24 hours), assess cell viability using a standard assay such as the MTT or resazurin assay.[10][12]

    • Calculate the EC50 (half-maximal effective concentration) for neuroprotection.

In Vivo Assays for Efficacy

4.3.1. Hot Plate Test for Analgesia

  • Objective: To evaluate the central analgesic activity of the lead compound in an animal model of thermal pain.

  • Methodology:

    • Acclimatize mice to the hot plate apparatus, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Administer the test compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral).

    • At predetermined time points after administration, place each mouse on the hot plate and record the latency to a pain response (e.g., licking a hind paw or jumping).

    • A cut-off time is set to prevent tissue damage.

    • Calculate the percentage of maximal possible effect (%MPE) to quantify the analgesic effect.

4.3.2. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

  • Objective: To assess the neuroprotective efficacy of the lead compound in a rat model of ischemic stroke.

  • Methodology:

    • Induce transient focal cerebral ischemia in rats by occluding the middle cerebral artery for a defined period (e.g., 90 minutes).[13]

    • Administer the test compound or vehicle control at the time of reperfusion or at specified time points post-MCAO.

    • After a survival period (e.g., 24 or 48 hours), assess the neurological deficit score.

    • Euthanize the animals and harvest the brains.

    • Determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[13]

    • Compare the infarct volumes and neurological scores between the treated and vehicle control groups.

Lead_Validation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor Binding Opioid Receptor Binding Assays (µ, δ, κ) Analgesia Model Hot Plate Test (Analgesia) Receptor Binding->Analgesia Model Guide Dose Selection Neuroprotection Assay Neuronal Cell Viability (Oxidative Stress Model) Stroke Model MCAO Model (Neuroprotection) Neuroprotection Assay->Stroke Model Guide Dose Selection Lead Compound Ethyl 6-phenylpiperidine-2-carboxylate Lead Compound->Receptor Binding Determine Ki Lead Compound->Neuroprotection Assay Determine EC50

Caption: A streamlined workflow for the experimental validation of the lead compound.

Conclusion and Future Directions

The selection of ethyl 6-phenylpiperidine-2-carboxylate as a lead compound is a rational and data-driven decision rooted in the well-established therapeutic potential of the phenylpiperidine scaffold. Its unique substitution pattern offers the prospect of novel pharmacology with potentially improved efficacy and safety profiles for the treatment of pain and neurodegenerative disorders. The proposed in silico and experimental validation roadmap provides a clear and robust pathway to thoroughly characterize this promising molecule and advance it through the drug discovery pipeline. Successful validation will pave the way for extensive lead optimization studies, ultimately aiming to deliver a novel therapeutic agent to address unmet medical needs.

References

  • Zamaraeva, T. M., et al. (2025). Analgesic Activity of Ethyl 4-(6-Aryl-5-Benzoyl-4-Hydroxy- 2-Thioxohexahydropyrimidine-4-Carboxamido)Benzoates. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • MDPI. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]

  • MySkinRecipes. (n.d.). Ethyl 6-phenylpiperidine-2-carboxylate. MySkinRecipes. [Link]

  • British Journal of Pharmacology. (n.d.). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. British Journal of Pharmacology. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). [No source name provided]. [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). [No source name provided]. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Evaluation of Hybrids Targeting Opioid and Neurokinin Receptors. MDPI. [Link]

  • PubMed. (n.d.). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]

  • MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

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  • PMC. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PMC. [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (n.d.). [No source name provided]. [Link]

  • ResearchGate. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ResearchGate. [Link]

  • PubMed Central. (2013). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PubMed Central. [Link]

  • Cellular and Molecular Biology. (2020). Analgesic action of Rubimaillin in vitro and in vivo. Cellular and Molecular Biology. [Link]

  • Semantic Scholar. (n.d.). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Semantic Scholar. [Link]

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  • PubChem. (n.d.). Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride. PubChem. [Link]

  • ResearchGate. (n.d.). Opioid receptor binding affinities and selectivities at MOP, DOP and... ResearchGate. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). [No source name provided]. [Link]

  • ResearchGate. (n.d.). Analgesic Activities of Synthesized Compounds on the Hot Plate Analgesia Test in Mice. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. [Link]

  • Zenodo. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. [Link]

  • PubMed. (2022). Molecular docking study and molecular dynamics simulation of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate and (Z)-ethyl-2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. PubMed. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (2024). Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression. University of Kentucky X-Ray Crystallography Facility. [Link]

  • In-Vitro and In-Vivo Anti-Inflammatory and Analgesic Activity of Bixa orellana Linn Leaf Extracts. (2017). [No source name provided]. [Link]

  • PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • PubChem. (n.d.). Normeperidine. PubChem. [Link]

  • PubMed. (n.d.). Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity. PubMed. [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. MDPI. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.